1-Bromo-4-(isopropylsulfinyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(isopropylsulfinyl)benzene, a valuable intermediate in organic synthesis. The document details a reliable two-step synthetic pathway, starting from readily available precursors, and outlines the expected analytical characterization of the final compound and its intermediate. This guide is intended to equip researchers in medicinal chemistry, materials science, and drug development with the necessary information for the successful preparation and identification of this target molecule.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties and spectral data for the synthetic intermediate and the final product is presented below.
Table 1: Physicochemical Properties
| Property | 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor) | This compound (Final Product) |
| CAS Number | 70398-89-9 | 363136-59-8, 1129287-54-2[1] |
| Molecular Formula | C₉H₁₁BrS | C₉H₁₁BrOS |
| Molecular Weight | 231.15 g/mol | 247.15 g/mol |
| Appearance | Likely a liquid or low-melting solid | Solid |
Table 2: Spectroscopic Characterization Data
| Technique | 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor) | This compound (Final Product) |
| ¹H NMR | ¹H NMR data is available.[2] | ¹H NMR data is available.[1] |
| ¹³C NMR | Data not readily available. Predicted shifts based on analogous structures. | Data not readily available. Predicted shifts based on analogous structures. |
| IR Spectroscopy | Data not readily available. Expected peaks: C-H (aromatic, alkyl), C=C (aromatic), C-S, C-Br. | Data not readily available. Expected peaks: S=O (strong), C-H (aromatic, alkyl), C=C (aromatic), C-S, C-Br. |
| Mass Spectrometry | Data not readily available. Expected M+ and M+2 peaks due to bromine isotope. | Data not readily available. Expected M+ and M+2 peaks due to bromine isotope. |
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the S-alkylation of 4-bromothiophenol with an isopropyl halide to yield the precursor sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene. The subsequent step is the selective oxidation of the sulfide to the desired sulfoxide.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene
This procedure is adapted from general methods for the synthesis of aryl thioethers.[3]
Materials:
-
4-Bromothiophenol
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol (1 equivalent) in anhydrous DMF or ethanol.
-
Add a base such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the thiolate anion.
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1-Bromo-4-(isopropylsulfanyl)benzene.
Step 2: Synthesis of this compound
This protocol utilizes a green and selective oxidation method using hydrogen peroxide.[4][5]
Materials:
-
1-Bromo-4-(isopropylsulfanyl)benzene
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-4-(isopropylsulfanyl)benzene (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 1.1 - 1.5 equivalents) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting sulfide is consumed. Over-oxidation to the sulfone should be monitored.
-
Once the reaction is complete, carefully neutralize the resulting solution with an aqueous NaOH solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. This compound(1129287-54-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1-BroMo-4-isopropylsulfanyl-benzene(70398-89-9) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Bromo-4-(isopropylsulfinyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative context for its potential properties and reactivity.
Core Compound Properties
This compound, with the CAS number 363136-59-8, is an organobromine and organosulfur compound.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and an isopropylsulfinyl group in the para position.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11BrOS | [1] |
| Molecular Weight | 247.15 g/mol | Calculated |
| Appearance | N/A | [1] |
| Purity | >95% | [1] |
| Storage | Sealed refrigeration | [1] |
Table 2: Physicochemical Properties of Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Bromo-4-(isopropylbenzene) | C9H11Br | 199.09 | -23 | 219 |
| 1-Bromo-4-propylbenzene | C9H11Br | 199.09 | N/A | 225 |
| 1-Bromo-4-(methylsulfonyl)benzene | C7H7BrO2S | 235.09 | 103-107 | 275-280 |
| 1-Bromo-4-(tert-butylsulfanyl)benzene | C10H13BrS | 245.18 | N/A | 75 @ 0.5 Torr |
Experimental Protocols
The synthesis of this compound can be achieved through the oxidation of the corresponding sulfide, 1-bromo-4-(isopropylthio)benzene. A general protocol for such a sulfoxidation reaction is provided below.
Protocol: Synthesis of this compound via Sulfoxidation
This protocol is adapted from a general procedure for the enantioselective sulfoxidation of aryl methyl sulfides.[2]
Materials:
-
1-bromo-4-(isopropylthio)benzene
-
(S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol (ligand)
-
Vanadyl acetylacetonate [VO(acac)2] (catalyst)[2]
-
Chloroform (CHCl3), HPLC Grade[2]
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for elution)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottomed flask under a positive nitrogen atmosphere, dissolve the ligand (1.5 mol%) in chloroform.[2]
-
Reaction Setup: Equip the flask with a rubber septum, a pressure-equalizing addition funnel, a thermometer, and a magnetic stir bar.[2]
-
Initiation: To the stirred solution of the ligand, add 1-bromo-4-(isopropylthio)benzene (1 equivalent).
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise via the addition funnel, maintaining the reaction temperature at 20°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over magnesium sulfate.[2]
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to yield the desired (S)-(-)-1-Bromo-4-(isopropylsulfinyl)benzene.[2]
Mandatory Visualizations
Synthesis of 1-Bromo-4-(isopropylthio)benzene (Precursor)
The precursor sulfide can be synthesized via a nucleophilic aromatic substitution reaction between 4-bromothiophenol and 2-bromopropane.
Caption: Workflow for the synthesis of the precursor, 1-Bromo-4-(isopropylthio)benzene.
Oxidation to this compound
The synthesized sulfide is then oxidized to the target sulfoxide.
Caption: Experimental workflow for the synthesis of this compound.
References
1-Bromo-4-(isopropylsulfinyl)benzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(isopropylsulfinyl)benzene, a specialty chemical intermediate. It details the compound's identification, including its CAS numbers and molecular structure. Due to the limited availability of published experimental data for this specific molecule, this guide also presents a proposed synthetic pathway, including generalized experimental protocols for the synthesis of the precursor sulfide and its subsequent oxidation to the target sulfoxide. This information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.
Compound Identification and Properties
This compound is a halogenated aromatic sulfoxide. The presence of a bromine atom on the phenyl ring and a chiral sulfoxide group makes it a potential building block in organic synthesis, particularly for the introduction of these functionalities into more complex molecules.
It is crucial to note that two CAS numbers are associated with this compound, which likely differentiate its stereoisomers.
Table 1: Compound Identification and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1129287-54-2 (Unspecified stereoisomer) | N/A |
| 363136-59-8 ((R)-enantiomer) | N/A | |
| Molecular Formula | C₉H₁₁BrOS | [1] |
| Molecular Weight | 247.15 g/mol | [2] |
| Appearance | Not specified in available literature | N/A |
| Purity | >95% (as offered by some suppliers) | [1][2] |
| Storage | Sealed refrigeration is recommended | [1] |
Molecular Structure
The molecular structure of this compound features a benzene ring substituted with a bromine atom and an isopropylsulfinyl group at the para position.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
-
Synthesis of the precursor sulfide: 1-Bromo-4-(isopropylsulfanyl)benzene.
-
Oxidation of the sulfide to the desired sulfoxide.
The following sections outline generalized protocols for this proposed synthetic route based on established chemical principles for similar molecules.
Proposed Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene (Precursor)
A common method for the synthesis of aryl alkyl sulfides is the nucleophilic substitution of an aryl halide with a thiolate. In this case, 4-bromothiophenol would be reacted with an isopropyl halide.
Reaction Scheme:
4-Br-C₆H₄-SH + (CH₃)₂CH-X + Base → 4-Br-C₆H₄-S-CH(CH₃)₂ + Base·HX
Generalized Experimental Protocol:
-
Materials: 4-bromothiophenol, 2-bromopropane (or 2-iodopropane), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in the chosen solvent.
-
Add the base portion-wise to the solution at room temperature and stir to form the thiolate anion.
-
Slowly add a stoichiometric equivalent of the isopropyl halide to the reaction mixture.
-
The reaction may be heated to facilitate completion (e.g., 50-80 °C), and its progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Proposed Synthesis of this compound
The selective oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[3][4] Over-oxidation to the corresponding sulfone is a potential side reaction that must be controlled by careful management of reaction conditions.
Reaction Scheme:
4-Br-C₆H₄-S-CH(CH₃)₂ + [O] → 4-Br-C₆H₄-S(O)-CH(CH₃)₂
Generalized Experimental Protocol:
-
Materials: 1-Bromo-4-(isopropylsulfanyl)benzene, an oxidizing agent (e.g., 30% hydrogen peroxide), and a suitable solvent (e.g., acetic acid, methanol).[3][5]
-
Procedure:
-
Dissolve the starting sulfide in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of the oxidizing agent dropwise, maintaining a low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction is quenched, often with a reducing agent like sodium sulfite solution, to destroy any excess oxidant.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated as previously described.
-
Purification of the final sulfoxide can be achieved by column chromatography or recrystallization.
-
Experimental and Synthetic Workflows
The logical workflow for the laboratory synthesis of this compound, based on the generalized protocols, is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Signaling Pathways and Biological Applications
There is currently no information in the public domain, including peer-reviewed journals and patent literature, to suggest that this compound is involved in any specific signaling pathways or has been utilized in drug development programs. Its utility is likely as a synthetic intermediate for creating more complex molecules that may have biological activity.
Conclusion
This compound is a specialty chemical with identified CAS numbers and a defined molecular structure. However, there is a significant lack of detailed, publicly available technical data, including experimental protocols for its synthesis and comprehensive physicochemical properties. This guide has provided a proposed synthetic route, based on established chemical principles, to aid researchers in the potential laboratory preparation of this compound. Further research is required to fully characterize this molecule and explore its potential applications in various fields of chemical science.
References
- 1. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. accelachem.com [accelachem.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Genesis of a Stereocenter: A Technical Guide to the Discovery and History of Aryl Sulfoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of the aryl sulfoxide from a chemical curiosity to a cornerstone of asymmetric synthesis and a privileged scaffold in medicinal chemistry is a testament to over a century of chemical innovation. The recognition that the sulfur atom in a sulfoxide constitutes a stereogenic center, first proposed in the early 20th century, opened a new frontier in stereocontrolled synthesis. This technical guide provides an in-depth exploration of the discovery and historical evolution of aryl sulfoxide synthesis, with a focus on the seminal methods that have defined the field. We will delve into the foundational stoichiometric approaches and the subsequent development of elegant catalytic systems, providing detailed experimental protocols for key transformations and a comparative analysis of their efficiencies.
Historical Perspectives: From Racemates to Enantiopure Compounds
The first synthesis of an aryl sulfoxide dates back to 1865, but it was not until 1926 that the first optically active sulfoxide was reported, confirming the non-planar geometry and chiral nature of the sulfinyl group.[1] This discovery laid the groundwork for the development of methods to control the stereochemistry at the sulfur center. Early approaches relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. The quest for more efficient and direct methods to access enantiomerically pure sulfoxides spurred the development of two major strategies: the use of chiral sulfinates and the asymmetric oxidation of prochiral sulfides.
Key Synthetic Methodologies
The synthesis of chiral aryl sulfoxides has evolved from stoichiometric methods relying on chiral auxiliaries to highly efficient catalytic asymmetric oxidations. This section details the seminal contributions that have shaped the field.
The Andersen Synthesis (1962)
The Andersen synthesis was a landmark achievement in the preparation of enantiopure sulfoxides and remains a widely used method for accessing these compounds with high optical purity.[2] The strategy is based on the nucleophilic substitution of a diastereomerically pure menthyl sulfinate ester with an organometallic reagent, such as a Grignard or organolithium reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.
Experimental Protocol: Synthesis of (S)-(-)-Menthyl p-toluenesulfinate
This procedure is adapted from the method described by Solladié and coworkers, which allows for in-situ epimerization to maximize the yield of the desired diastereomer.[1][3]
-
Preparation of p-Toluenesulfinyl Chloride: In a dry, 250-mL, three-necked, round-bottomed flask equipped with a nitrogen inlet and a magnetic stirring bar, place 65 g (40 mL, 0.55 mol) of thionyl chloride. While stirring under a nitrogen atmosphere, add 35.6 g (0.200 mol) of anhydrous sodium p-toluenesulfinate in portions over approximately 1 hour. The solution will develop a yellow-green color as sulfur dioxide is evolved. After the addition is complete, heat the mixture to 80°C for 1 hour. Remove the excess thionyl chloride by distillation under reduced pressure. The crude p-toluenesulfinyl chloride is used in the next step without further purification.
-
Esterification: Dissolve the crude p-toluenesulfinyl chloride in 150 mL of anhydrous diethyl ether. Cool the resulting suspension in an ice bath and add a solution of 31.3 g (0.200 mol) of (-)-menthol in 25 mL of pyridine over about 2 minutes. Allow the mixture to stir overnight.
-
Work-up and Crystallization: Add 70 g of ice to the reaction mixture. Separate the layers and extract the aqueous layer with one 100-mL portion of ether. Combine the ethereal solutions and wash three times with 50-mL portions of 20% aqueous hydrochloric acid. Dry the organic layer with a mixture of anhydrous sodium sulfate and potassium carbonate. Filter the drying agents and evaporate the solvent under reduced pressure to yield the crude menthyl p-toluenesulfinate as a mixture of diastereomers.
-
Diastereomeric Enrichment: Dissolve the crude product in 1.2 volumes of reagent-grade acetone at room temperature. Add a catalytic amount of hydrochloric acid to facilitate epimerization. Cool the solution to -20°C to induce crystallization of the less soluble (S)-(-)-diastereomer. The crystallization process can be repeated to obtain diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.[4]
Experimental Protocol: Synthesis of (R)-Methyl Phenyl Sulfoxide
-
To a solution of diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate (1.0 equiv) in anhydrous diethyl ether at -78°C under a nitrogen atmosphere, add a solution of phenylmagnesium bromide (1.1 equiv) in diethyl ether dropwise.
-
Allow the reaction mixture to stir at -78°C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically pure (R)-methyl phenyl sulfoxide.
The Kagan-Modena Asymmetric Sulfoxidation (1984)
A pivotal moment in the history of aryl sulfoxide synthesis arrived in 1984 when the research groups of Henri Kagan and Giorgio Modena independently reported the adaptation of the Sharpless asymmetric epoxidation catalyst for the enantioselective oxidation of prochiral sulfides.[5] This method utilizes a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET), with a hydroperoxide as the terminal oxidant.
The original Kagan protocol involved a stoichiometric amount of the titanium complex, but a catalytic version was soon developed.[5] The key to achieving high enantioselectivity in the Kagan modification was the addition of one equivalent of water to the catalyst system. The Modena protocol, on the other hand, employed an excess of diethyl tartrate.[5]
Experimental Protocol: Kagan-Modena Asymmetric Sulfoxidation of Thioanisole
This protocol is a representative example of the Kagan methodology.
-
Catalyst Preparation: In a dry, nitrogen-flushed flask, dissolve (+)-diethyl tartrate (2.0 mmol) in 10 mL of dichloromethane at room temperature. To this solution, add titanium(IV) isopropoxide (1.0 mmol) with stirring. After 5 minutes, add water (1.0 mmol) and stir for an additional 20 minutes.
-
Oxidation: Cool the catalyst solution to -20°C. In a separate flask, dissolve thioanisole (1.0 mmol) in 5 mL of dichloromethane. Add the thioanisole solution to the catalyst mixture.
-
Slowly add a solution of cumene hydroperoxide (1.1 mmol) in dichloromethane to the reaction mixture over 1 hour, maintaining the temperature at -20°C.
-
Stir the reaction at -20°C for the time required for complete conversion of the sulfide (typically monitored by TLC).
-
Work-up: Add a few drops of water to the reaction mixture and stir for 1 hour at room temperature to precipitate the titanium species. Filter the mixture through a pad of celite and wash the filter cake with dichloromethane.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl phenyl sulfoxide by column chromatography on silica gel to determine the yield and enantiomeric excess.
Oxidation with Chiral Oxaziridines (Davis' Reagents)
In the 1980s, Franklin A. Davis and his group introduced N-sulfonyloxaziridines, now commonly known as Davis' reagents, as powerful and selective oxidizing agents.[6][7] These reagents, particularly the chiral versions derived from camphor, are highly effective for the asymmetric oxidation of sulfides to sulfoxides.[8] The reaction proceeds via a simple oxygen atom transfer from the oxaziridine to the sulfide. One of the key advantages of this method is the high level of predictability of the stereochemical outcome.
Experimental Protocol: Asymmetric Oxidation of Thioanisole using a Camphor-Derived Oxaziridine
-
Dissolve thioanisole (1.0 mmol) in chloroform (10 mL) in a round-bottom flask.
-
Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.1 mmol) in chloroform (10 mL) to the sulfide solution at room temperature.
-
Stir the reaction mixture at room temperature until the sulfide is completely consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the sulfoxide from the sulfonimine byproduct.
Vanadium-Catalyzed Asymmetric Sulfoxidation
The use of vanadium complexes as catalysts for asymmetric sulfoxidation has emerged as a powerful alternative to the titanium-based systems.[9][10] Chiral Schiff base ligands are commonly employed in combination with a vanadium source, such as vanadyl acetylacetonate [VO(acac)₂], and hydrogen peroxide is typically used as the environmentally benign terminal oxidant.[11][12] These systems can achieve high yields and enantioselectivities under mild reaction conditions.
Experimental Protocol: Vanadium-Catalyzed Asymmetric Sulfoxidation of Thioanisole
-
Catalyst Preparation: In a flask, dissolve the chiral Schiff base ligand (0.015 mmol) and vanadyl acetylacetonate (0.01 mmol) in chloroform (5 mL) and stir for 30 minutes at room temperature.
-
Oxidation: Cool the catalyst solution to 0°C. Add thioanisole (1.0 mmol) to the solution.
-
Add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise to the reaction mixture over a period of 1 hour.
-
Stir the reaction at 0°C until the starting sulfide is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to determine the yield and enantiomeric excess.
Biocatalytic Asymmetric Sulfoxidation
Enzymes, with their inherent chirality and high selectivity, offer an attractive green chemistry approach to the synthesis of enantiopure sulfoxides.[3][13] Monooxygenases, such as cyclohexanone monooxygenase (CHMO), and peroxidases have been successfully employed for the asymmetric oxidation of a wide range of aryl sulfides, often with excellent enantioselectivities.[14][15]
Experimental Protocol: Enzymatic Asymmetric Sulfoxidation of Thioanisole
This is a general procedure and specific conditions will vary depending on the enzyme used.
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the sulfide substrate (e.g., thioanisole), often dissolved in a water-miscible co-solvent like DMSO to aid solubility.
-
Add the enzyme (either as a purified protein or as whole cells).
-
For monooxygenases, a cofactor regeneration system (e.g., NADPH and a suitable dehydrogenase/substrate system) is required. For peroxidases, a peroxide source (e.g., hydrogen peroxide) is added slowly.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify the sulfoxide by chromatography to determine the yield and enantiomeric excess.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excesses (ee) for the synthesis of representative aryl sulfoxides using the key methodologies described above.
| Method | Substrate | Product | Yield (%) | ee (%) | Reference(s) |
| Andersen Synthesis | Menthyl p-toluenesulfinate + PhMgBr | Phenyl p-tolyl sulfoxide | >90 | >99 | [2] |
| Kagan-Modena Oxidation | Thioanisole | Methyl phenyl sulfoxide | 90 | 89 (R) | [5] |
| p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | 85 | 95 (R) | [5] | |
| p-Methoxyphenyl methyl sulfide | p-Methoxyphenyl methyl sulfoxide | 88 | 91 (R) | [5] | |
| Davis' Oxaziridine | Thioanisole | Methyl phenyl sulfoxide | 95 | up to 85 (S) | [8] |
| p-Chlorophenyl methyl sulfide | p-Chlorophenyl methyl sulfoxide | 92 | 70 (S) | [8] | |
| Vanadium-Catalyzed | Thioanisole | Methyl phenyl sulfoxide | 95 | 87 (R) | |
| p-Chlorophenyl methyl sulfide | p-Chlorophenyl methyl sulfoxide | 91 | 96 (R) | [16] | |
| Biocatalytic (CHMO) | Thioanisole | Methyl phenyl sulfoxide | >95 | >99 (R) | [14] |
Visualizing the Synthetic Landscape
The strategic choices in chiral aryl sulfoxide synthesis can be visualized as a branching pathway, starting from a prochiral sulfide or a racemic sulfoxide.
Caption: Major synthetic routes to enantiopure aryl sulfoxides.
The catalytic cycle of the Kagan-Modena oxidation, while complex and subject to ongoing investigation, is generally believed to involve the formation of a chiral titanium-peroxo species as the active oxidant.
Caption: Proposed catalytic cycle for the Kagan-Modena oxidation.
Conclusion
The synthesis of aryl sulfoxides has undergone a remarkable transformation from its early beginnings. The foundational work of Andersen provided a robust, albeit stoichiometric, route to enantiopure compounds. The subsequent development of catalytic asymmetric methods, pioneered by Kagan and Modena, and further refined with vanadium and other metal catalysts, has provided more efficient and atom-economical pathways. The advent of biocatalysis and the use of stoichiometric chiral oxidants like Davis' reagents have further expanded the synthetic chemist's toolbox. The methods detailed in this guide represent the cornerstones of aryl sulfoxide synthesis, each with its own advantages and limitations. The continued development of novel catalytic systems promises to further enhance our ability to synthesize these valuable chiral building blocks with ever-increasing efficiency and selectivity, paving the way for new discoveries in drug development and materials science.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Davis oxidation - Wikipedia [en.wikipedia.org]
- 7. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanadium-catalyzed Enantioselective Sulfoxidation of Methyl Aryl Sulfides with Hydrogen Peroxide as Terminal Oxidant | Semantic Scholar [semanticscholar.org]
- 9. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 10. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
- 11. (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate 98 91796-57-5 [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Sulfoxidation [organic-chemistry.org]
Spectroscopic and Synthetic Profile of p-Bromophenyl Alkyl Sulfoxides: A Technical Guide
Introduction
Aryl sulfoxides are a pivotal class of organic compounds, serving as crucial intermediates in organic synthesis and as key structural motifs in various pharmaceuticals and agrochemicals. The presence of a stereogenic sulfur center and the unique electronic properties of the sulfoxide group make these molecules highly valuable. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for p-bromophenyl alkyl sulfoxides, using 1-Bromo-4-(methylsulfinyl)benzene as a case study.
Physicochemical and Spectroscopic Data
The data presented below is for the representative compound, 1-Bromo-4-(methylsulfinyl)benzene.
Table 1: Physicochemical Properties of 1-Bromo-4-(methylsulfinyl)benzene
| Property | Value |
| CAS Number | 934-71-4 |
| Molecular Formula | C₇H₇BrOS |
| Molecular Weight | 219.10 g/mol |
| Appearance | Typically a white to off-white solid |
| SMILES | CS(=O)c1ccc(Br)cc1 |
| InChI Key | MPOPDYTWAYBUOD-UHFFFAOYSA-N |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1-Bromo-4-(methylsulfinyl)benzene
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~ 7.7 - 7.8 | Doublet | 2 x Ar-H (ortho to -SOCH₃) |
| ¹H NMR | ~ 7.6 - 7.7 | Doublet | 2 x Ar-H (ortho to Br) |
| ¹H NMR | ~ 2.7 | Singlet | 3H, -SOCH₃ |
| ¹³C NMR | ~ 145 | Singlet | Ar-C (ipso, attached to -SOCH₃) |
| ¹³C NMR | ~ 132 | Singlet | Ar-C (ortho to Br) |
| ¹³C NMR | ~ 125 | Singlet | Ar-C (ortho to -SOCH₃) |
| ¹³C NMR | ~ 125 | Singlet | Ar-C (ipso, attached to Br) |
| ¹³C NMR | ~ 44 | Singlet | -SOC H₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The assignments are based on typical values for similar structures.
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of 1-Bromo-4-(methylsulfinyl)benzene
| Technique | Key Absorptions / Fragments | Interpretation |
| IR Spectroscopy | ~ 1040 - 1060 cm⁻¹ (strong) | S=O stretching vibration |
| IR Spectroscopy | ~ 3000 - 3100 cm⁻¹ (weak) | Aromatic C-H stretching |
| IR Spectroscopy | ~ 1580, 1470 cm⁻¹ (medium) | Aromatic C=C stretching |
| Mass Spectrometry (EI) | m/z ~ 218/220 | Molecular ion peak ([M]⁺, [M+2]⁺) due to bromine isotopes |
| Mass Spectrometry (EI) | m/z ~ 203/205 | Fragment corresponding to loss of methyl group |
| Mass Spectrometry (EI) | m/z ~ 139 | Fragment corresponding to loss of Br |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aryl sulfoxides.
Synthesis: Oxidation of 1-Bromo-4-(methylthio)benzene
A common method for the synthesis of aryl sulfoxides is the selective oxidation of the corresponding aryl sulfide.
Materials:
-
1-Bromo-4-(methylthio)benzene
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-Bromo-4-(methylthio)benzene (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-Bromo-4-(methylsulfinyl)benzene by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly the strong S=O stretch.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis.
Caption: Synthetic workflow for 1-Bromo-4-(methylsulfinyl)benzene.
A Technical Guide to the Preliminary Biological Activity Screening of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a review of publicly accessible scientific literature reveals a lack of specific data regarding the biological activity of 1-Bromo-4-(isopropylsulfinyl)benzene. This document, therefore, serves as a comprehensive technical guide proposing a standardized, hypothetical workflow for the preliminary biological screening of this novel compound. The experimental protocols and data presented herein are illustrative and intended to provide a framework for future research.
Introduction
This compound is an organosulfur compound whose biological potential has yet to be characterized. The preliminary screening of novel chemical entities is a critical first step in the drug discovery pipeline, aiming to identify potential therapeutic activities and liabilities. This guide outlines a multi-pronged approach for the initial biological evaluation of this compound, encompassing cytotoxicity, antimicrobial activity, and enzyme inhibition assays.
Cytotoxicity Screening: The MTT Assay
A fundamental aspect of preliminary screening is to assess the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[1][2] This assay quantifies the metabolic activity of cells, which is generally proportional to the number of viable cells.[1] The principle involves the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]
Experimental Protocol: MTT Assay
This protocol is designed for adherent human cancer cell lines in a 96-well plate format.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Add 100 µL of this suspension to each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[2]
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for this compound |
| A549 | Lung Carcinoma | 45.2 |
| MCF-7 | Breast Adenocarcinoma | 28.7 |
| HeLa | Cervical Carcinoma | 63.1 |
| HepG2 | Hepatocellular Carcinoma | > 100 |
Antimicrobial Activity Screening
The increasing prevalence of antibiotic resistance necessitates the search for new antimicrobial agents. A preliminary screening of novel compounds for activity against a panel of pathogenic bacteria and fungi is a crucial step in this endeavor. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Experimental Protocol: Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound (stock solution in DMSO)
-
Sterile 96-well U-bottom plates
-
Bacterial and fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Ampicillin, Fluconazole)
-
Spectrophotometer or nephelometer
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth (CAMHB or RPMI). The typical concentration range for screening is 0.25 to 128 µg/mL.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[7] Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the plate containing the serially diluted compound.
-
Controls: Include a positive control well (inoculum with a standard antibiotic), a negative/sterility control well (broth only), and a growth control well (inoculum in broth with DMSO vehicle).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Hypothetical Antimicrobial Activity Data
| Organism | Type | Hypothetical MIC (µg/mL) for this compound |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 64 |
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[9] Screening a novel compound against a panel of key enzymes can uncover potential mechanisms of action and therapeutic targets. Protein kinases are a major class of drug targets, particularly in oncology, as they play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11]
Experimental Protocol: General In Vitro Kinase Assay
This protocol provides a general framework for a spectrophotometric kinase assay.
Materials:
-
Purified recombinant protein kinase (e.g., a receptor tyrosine kinase)
-
Specific peptide substrate for the kinase
-
This compound (stock solution in DMSO)
-
Kinase assay buffer
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer from the DMSO stock.
-
Assay Setup: To the wells of a 96-well plate, add the diluted test compound or a vehicle control.[12]
-
Enzyme and Substrate Addition: Add the kinase and its specific peptide substrate to each well.
-
Pre-incubation: Incubate the plate at room temperature for approximately 15-30 minutes to allow the compound to bind to the enzyme.[13]
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.[12]
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This typically involves a second enzymatic reaction that converts ADP to ATP, which then drives a luciferase reaction, producing light.
-
Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Hypothetical Enzyme Inhibition Data
| Enzyme Target | Enzyme Class | Hypothetical IC₅₀ (µM) for this compound |
| EGFR | Receptor Tyrosine Kinase | 15.8 |
| SRC | Non-receptor Tyrosine Kinase | 52.3 |
| CDK2 | Cyclin-dependent Kinase | > 100 |
Visualizations: Workflows and Pathways
Overall Experimental Workflow
Caption: Proposed workflow for the preliminary biological screening of a novel compound.
Hypothetical Target Signaling Pathway
Caption: A generic RTK signaling pathway as a hypothetical target for inhibition.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
1-Bromo-4-(isopropylsulfinyl)benzene: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-Bromo-4-(isopropylsulfinyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules and established principles of organic chemistry to provide a robust predictive assessment. Detailed experimental protocols for determining these properties are also presented to guide researchers in their laboratory work.
Core Compound Properties
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₉H₁₁BrOS | Based on chemical structure |
| Molecular Weight | 247.15 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | The related compound, 1-Bromo-4-propylbenzene, is a liquid, but the polar sulfoxide group is expected to increase the melting point. |
| Solubility in Water | Low to negligible | Aromatic compounds and sulfoxides with alkyl chains generally exhibit poor water solubility.[1][2][3] |
| Solubility in Organic Solvents | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Moderately soluble in less polar solvents like ethers and esters. Sparingly soluble in nonpolar solvents (e.g., hexane). | The polar sulfinyl group will enhance solubility in polar organic solvents.[4][5] Dimethyl sulfoxide (DMSO) is a well-known polar aprotic solvent that is miscible with a wide range of organic compounds.[2][6] |
Stability Profile
The stability of this compound is dictated by the chemical reactivity of the sulfoxide and the brominated aromatic ring.
| Stability Parameter | Predicted Stability and Potential Degradation Pathways | Rationale/Reference |
| Thermal Stability | Sulfoxides can undergo thermal elimination at elevated temperatures to form an alkene and a sulfenic acid.[7] The presence of the aromatic ring may influence this decomposition pathway. S-Methylcysteine sulfoxide has been shown to be thermolabile.[8] | |
| Photostability | Aromatic sulfoxides can exhibit photochemical reactivity, including racemization at the sulfur center and C-S bond cleavage.[9] However, some aromatic sulfoxides have shown high photochemical stability.[10][11] Exposure to UV light may also lead to cleavage of the carbon-bromine bond.[4] | |
| Hydrolytic Stability | Generally stable under neutral pH conditions. Susceptible to hydrolysis under strong acidic or basic conditions, although this is typically slow for sulfoxides.[4][12] | |
| Oxidative Stability | The sulfoxide group is susceptible to oxidation to the corresponding sulfone, 1-Bromo-4-(isopropylsulfonyl)benzene, in the presence of oxidizing agents.[4][13] | |
| Reductive Stability | Sulfoxides can be reduced back to the corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene.[7] |
Experimental Protocols
The following sections detail standardized experimental procedures that can be adapted to determine the solubility and stability of this compound.
Solubility Determination
A qualitative and semi-quantitative approach to solubility determination is often employed in early-stage research.
Protocol for Qualitative Solubility Testing:
-
Preparation: Add approximately 1-5 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.
-
Observation: Vigorously agitate the mixture for 1-2 minutes.
-
Assessment: Visually inspect the solution for the presence of undissolved solid.
-
Incremental Addition: If the solid has not dissolved, add additional 0.1 mL aliquots of the solvent, with agitation after each addition, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves completely in 0.1 mL of solvent.
-
Soluble: Dissolves completely after the addition of up to 0.5 mL of solvent.
-
Sparingly Soluble: Dissolves completely after the addition of up to 1 mL of solvent.
-
Insoluble: Does not dissolve completely after the addition of 1 mL of solvent.
-
A more quantitative determination can be achieved using techniques like the shake-flask method followed by HPLC or UV-Vis analysis.[14]
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[15][16]
General Protocol for Forced Degradation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photodegradation: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The percentage of the parent compound remaining and the formation of any degradation products should be monitored.[4][17][18]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound.
Caption: Workflow for qualitative solubility determination.
Caption: General workflow for forced degradation stability studies.
Caption: Potential degradation pathways of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 3. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Blue Light District: Sulfide Photooxidation - ChemistryViews [chemistryviews.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients [frontiersin.org]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
Unlocking the Therapeutic Potential of Substituted Sulfinylbenzene Compounds: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
The sulfinyl group, a chiral sulfur-containing functional group, is a cornerstone in modern medicinal chemistry. Substituted sulfinylbenzene compounds, in particular, have garnered significant attention due to their diverse pharmacological activities and presence in blockbuster drugs. This technical guide provides an in-depth exploration of promising research avenues for this versatile chemical scaffold, focusing on neuroinflammation, oncology, and the development of novel enzyme inhibitors. Detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further investigation and drug discovery efforts in this dynamic field.
Neuroinflammation and Neuroprotection: A New Frontier for Sulfinylbenzene Derivatives
Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Parkinson's and Alzheimer's. Substituted sulfinylbenzene compounds are emerging as potent modulators of inflammatory signaling pathways in the central nervous system, offering a promising therapeutic strategy.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of pro-inflammatory cytokine production and cellular stress responses.[1][2] Dysregulation of this pathway is implicated in the neuroinflammatory cascade. Certain substituted sulfinylbenzene derivatives have shown potential to inhibit key kinases within this pathway, thereby reducing the production of inflammatory mediators.
Below is a diagram illustrating the p38 MAPK signaling cascade and a hypothetical point of intervention for a sulfinylbenzene-based inhibitor.
Quantitative Data on Neuroprotective and Anti-inflammatory Activity
Several studies have quantified the neuroprotective and anti-inflammatory effects of novel sulfoxide derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds in relevant in vitro models.
| Compound Class | Model System | Endpoint | IC50 (µM) | Reference |
| (E)-3,4-diacetoxystyryl sulfoxides | BV2 microglial cells | LPS-induced NO production | 6.3 - 9.9 | [3][4] |
| Modafinil Derivatives (sulfoxides) | BV2 microglial cells | LPS-induced nitrite production | >10 (for most) | [5][6] |
| Isonicotinates | Human blood cells | ROS production | 1.42 ± 0.1 | [7] |
Oncology: Targeting Cancer-Associated Signaling Cascades
The unique physicochemical properties of the sulfinyl group make it an attractive pharmacophore for the design of novel anticancer agents. Research has focused on the development of sulfinylbenzene derivatives that can modulate signaling pathways critical for tumor growth and survival.
Modulation of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[8][9] Some sulfinylbenzene-containing molecules, such as derivatives of the non-steroidal anti-inflammatory drug (NSAID) sulindac, have been shown to interfere with this pathway.[10][11]
The following diagram depicts the PI3K/AKT/mTOR signaling pathway and highlights potential points of inhibition.
Quantitative Data on Anticancer Activity
The anticancer potential of sulindac and its derivatives has been extensively studied. The table below presents IC50 values for these compounds against various cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Sulindac Sulfide | Lung adenocarcinoma | Growth inhibition | 44 - 52 | [11] |
| Sulindac Sulfide Amide (SSA) | Lung adenocarcinoma | Growth inhibition | 2 - 5 | [11] |
| Sulindac Sulfide | Colon tumor cells | Growth inhibition | - | [12] |
| Exisulind (Sulindac Sulfone) | Various tumor cells | Apoptosis induction | - | [13] |
| CP-461 (Sulindac analog) | In vitro tumor models | Apoptosis induction | ~100-fold more potent than exisulind | [13] |
Experimental Protocols
General Procedure for the Asymmetric Synthesis of an Aryl Sulfoxide
This protocol is a representative method for the enantioselective oxidation of an aryl sulfide to a chiral aryl sulfoxide, a key step in the synthesis of many bioactive molecules.[14][15]
Materials:
-
Aryl sulfide (1.0 equiv)
-
Chiral ligand (e.g., (S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol) (1.5 mol%)
-
Vanadium(IV) oxide acetylacetonate [VO(acac)2] (1.0 mol%)
-
Aqueous hydrogen peroxide (H2O2, 30%) (1.1 equiv)
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the chiral ligand and VO(acac)2.
-
Add CH2Cl2 and stir the mixture at room temperature until a homogeneous solution is formed.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aryl sulfide to the reaction mixture.
-
Slowly add the aqueous H2O2 dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched aryl sulfoxide.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Protocol for an In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a substituted sulfinylbenzene compound against a target enzyme, such as a protein kinase.[16]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (substituted sulfinylbenzene derivative) dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2 and ATP)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Include control wells containing:
-
Enzyme and substrate without inhibitor (100% activity).
-
Substrate only (background).
-
Enzyme and substrate with the positive control inhibitor.
-
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Workflow for Sulfinylbenzene-Based Drug Discovery
The discovery and development of novel drugs based on the substituted sulfinylbenzene scaffold typically follows a structured workflow, from initial hit identification to preclinical evaluation.
Future Directions and Unexplored Research Areas
While significant progress has been made, several areas within the field of substituted sulfinylbenzene chemistry remain ripe for exploration:
-
Modulators of Protein-Protein Interactions (PPIs): The chiral and three-dimensional nature of the sulfinyl group makes it an ideal scaffold for designing molecules that can disrupt or stabilize PPIs, which are often considered challenging drug targets.[17]
-
Covalent Inhibitors: The sulfinyl group can be incorporated into warheads for covalent inhibitors, offering a strategy for achieving high potency and prolonged duration of action.
-
Novel Asymmetric Synthesis Methodologies: The development of more efficient, scalable, and environmentally friendly methods for the asymmetric synthesis of chiral sulfoxides is an ongoing challenge and a critical area of research.[18]
-
Targeting Underexplored Biological Pathways: The application of substituted sulfinylbenzene compounds to a wider range of biological targets and signaling pathways associated with diseases such as metabolic disorders, fibrosis, and rare genetic conditions represents a significant opportunity for innovation.
References
- 1. BIOCARTA_P38MAPK_PATHWAY [gsea-msigdb.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NSAID sulindac and its analog bind RXRalpha and inhibit RXRalpha-dependent AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel sulindac derivative inhibits lung adenocarcinoma cell growth through suppression of Akt/mTOR signaling and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulindac and its derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Enantioselective Sulfoxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [erowid.org]
Navigating the Uncharted: A Technical Safety and Handling Guide for 1-Bromo-4-(isopropylsulfinyl)benzene
Compound Identification and Assumed Hazard Profile
1-Bromo-4-(isopropylsulfinyl)benzene is an organosulfur compound containing a benzene ring substituted with a bromine atom and an isopropylsulfinyl group. While specific hazard classifications are not established, based on related structures, it is prudent to handle this compound as potentially hazardous.
Assumed GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Physical and Chemical Properties (Predicted)
Quantitative data for this compound is largely unavailable. The following table presents data for a structurally similar compound, 1-Bromo-4-isopropylbenzene, to provide a general understanding of its physical state.
| Property | Value (for 1-Bromo-4-isopropylbenzene) |
| Molecular Formula | C9H11Br |
| Molecular Weight | 199.09 g/mol [1][2] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 218.7 °C |
| Flash Point | >100 °C[3] |
| Density | 1.3145 g/cm³ at 20 °C |
| Water Solubility | Insoluble |
Personal Protective Equipment (PPE) and Engineering Controls
Given the assumed hazards, stringent adherence to personal and environmental protection is paramount.
| Control | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[4][5] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®) should be worn. Inspect gloves for any signs of degradation or perforation before use. |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, is required. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | If working outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Handling and Storage Protocols
Experimental Workflow for Safe Handling:
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
First Aid and Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
Disposal Considerations
All waste materials, including contaminated absorbents and disposable PPE, should be considered hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[7]
Logical Relationship for Hazard Mitigation
The following diagram illustrates the logical steps for mitigating risks associated with handling this compound.
References
Methodological & Application
Application Notes and Protocols: 1-Bromo-4-(isopropylsulfinyl)benzene as a Chiral Ligand in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as illustrative examples. As of the current date, there is a notable absence of published literature specifically detailing the use of 1-Bromo-4-(isopropylsulfinyl)benzene as a chiral ligand in asymmetric synthesis. The methodologies and data presented herein are hypothetical, based on established principles of asymmetric catalysis and analogous results reported for other chiral sulfoxide ligands. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of this and similar chiral sulfoxide ligands.
Introduction
Chiral sulfoxides have emerged as a versatile class of ligands in transition metal-catalyzed asymmetric synthesis.[1] Their unique stereoelectronic properties, stemming from the stereogenic sulfur center, allow for effective enantiodiscrimination in a variety of chemical transformations. The sulfinyl group can coordinate to a metal center through either the sulfur or oxygen atom, providing conformational flexibility that can be tuned to optimize enantioselectivity.[1]
This compound is a chiral ligand featuring a stereogenic sulfoxide and a functionalizable bromo group on an aromatic ring. The presence of the bromo moiety offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the ligand to be anchored to a solid support or incorporated into more complex molecular architectures. This document outlines the potential application of enantiopure this compound as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in the formation of stereogenic carbon centers.
Synthesis of Enantiopure (R)-1-Bromo-4-(isopropylsulfinyl)benzene
The most established method for the synthesis of enantiopure aryl sulfoxides is the Andersen synthesis. This method involves the diastereoselective reaction of a Grignard reagent with a chiral sulfinate ester, such as (-)-menthyl p-toluenesulfinate, proceeding with complete inversion of configuration at the sulfur atom. A plausible synthetic route to (R)-1-Bromo-4-(isopropylsulfinyl)benzene is outlined below.
Caption: Plausible Andersen synthesis route for the target chiral ligand.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the construction of C-C, C-N, and C-O bonds. The use of chiral ligands allows for the enantioselective formation of these bonds. Chiral sulfoxide ligands can effectively control the stereochemical outcome by creating a chiral environment around the palladium center in the key π-allyl intermediate.
General Reaction
The hypothetical application of (R)-1-Bromo-4-(isopropylsulfinyl)benzene is demonstrated in the asymmetric alkylation of a soft nucleophile, such as dimethyl malonate, to a meso- or prochiral allylic substrate, like 1,3-diphenylallyl acetate.
Caption: Generalized experimental workflow for the AAA reaction.
Proposed Catalytic Cycle
The catalytic cycle for the Pd-catalyzed AAA reaction involves several key steps: oxidative addition of the Pd(0) complex to the allylic substrate, formation of a chiral π-allyl palladium(II) intermediate, and subsequent nucleophilic attack on the allyl moiety to regenerate the Pd(0) catalyst. The enantioselectivity is determined during the nucleophilic attack, which is directed by the chiral ligand.
Caption: Proposed catalytic cycle for the AAA reaction.
Experimental Protocols
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
Palladium source: [Pd(π-allyl)Cl]₂ or Pd₂(dba)₃
-
Chiral Ligand: (R)-1-Bromo-4-(isopropylsulfinyl)benzene
-
Allylic Substrate: e.g., 1,3-diphenylallyl acetate
-
Nucleophile: e.g., Dimethyl malonate
-
Base: Sodium hydride (NaH) or N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Anhydrous salts for work-up: MgSO₄ or Na₂SO₄
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., [Pd(π-allyl)Cl]₂, 1.5 mol%) and the chiral ligand (R)-1-Bromo-4-(isopropylsulfinyl)benzene (6.0 mol%).
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
In a separate flask, prepare the sodium salt of the nucleophile by adding dimethyl malonate (1.2 equivalents) to a suspension of NaH (1.2 equivalents) in anhydrous THF. Stir until gas evolution ceases.
-
Add the allylic substrate (1.0 equivalent) to the catalyst solution.
-
Cool the catalyst and substrate mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Slowly add the pre-formed solution of the nucleophile to the reaction mixture via cannula.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes hypothetical data for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with various soft nucleophiles using (R)-1-Bromo-4-(isopropylsulfinyl)benzene as the chiral ligand. The data are representative of what might be expected for a moderately effective chiral sulfoxide ligand.
| Entry | Nucleophile (Nu-H) | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | NaH | 0 | 12 | 85 | 55 |
| 2 | Diethyl malonate | NaH | 0 | 12 | 82 | 52 |
| 3 | Dibenzyl malonate | NaH | 0 | 18 | 78 | 58 |
| 4 | Ethyl acetoacetate | NaH | -20 | 24 | 75 | 48 |
| 5 | Nitromethane | DBU | RT | 24 | 65 | 40 |
Conclusion
This compound represents a potentially valuable, yet unexplored, chiral ligand for asymmetric catalysis. The protocols and data presented in these application notes, while based on analogous systems, provide a solid starting point for investigating its efficacy in reactions such as the palladium-catalyzed asymmetric allylic alkylation. Further research is warranted to synthesize this ligand in enantiopure form and to fully evaluate its performance in a range of asymmetric transformations, which could lead to novel and efficient synthetic methodologies for the preparation of chiral molecules.
References
Application of 1-Bromo-4-(isopropylsulfinyl)benzene in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromo-4-(isopropylsulfinyl)benzene is a specialized aromatic organic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical molecules. Its structure, featuring a reactive bromo-substituent and a chiral isopropylsulfinyl group, makes it a valuable building block for the construction of pharmacologically active agents, particularly chiral sulfoxide drugs. Chiral sulfoxides are a prominent class of compounds in medicinal chemistry, with the proton pump inhibitor (PPI) esomeprazole being a notable example.[1][2] The sulfoxide moiety in such drugs is often a critical pharmacophore, and its stereochemistry can significantly influence therapeutic efficacy and metabolic profile.
While direct literature on the specific applications of this compound is limited, its structural motifs strongly suggest its utility in the synthesis of analogues of PPIs and other drug candidates where a substituted phenylsulfoxide moiety is required. The bromo-group allows for the strategic formation of carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, enabling the assembly of the core structures of target drug molecules.
This document provides a detailed overview of the plausible application of this compound in the synthesis of a key pharmaceutical intermediate, along with representative experimental protocols and relevant data.
Proposed Pharmaceutical Application: Synthesis of a Proton Pump Inhibitor (PPI) Analogue
A primary application of this compound is envisioned in the synthesis of chiral benzimidazole-based drugs, such as analogues of esomeprazole. The general synthetic strategy involves the coupling of the this compound core with a suitable benzimidazole precursor. This can be followed by further modifications to achieve the final active pharmaceutical ingredient (API).
The key transformations in this proposed pathway are:
-
C-N Cross-Coupling: Formation of a bond between the bromine-bearing carbon of this compound and a nitrogen atom of a benzimidazole derivative. The Buchwald-Hartwig amination is a highly effective method for this type of transformation.
-
Asymmetric Sulfoxidation (Alternative Pathway): In an alternative synthetic route, the corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene, could be first coupled with the benzimidazole moiety, followed by an asymmetric oxidation to introduce the chiral sulfoxide.
Below is a diagram illustrating a proposed synthetic pathway for a PPI analogue starting from this compound.
Caption: Proposed synthetic pathway for a PPI analogue.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic steps. These protocols are based on established methodologies for similar transformations.
Protocol 1: Buchwald-Hartwig Amination for C-N Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic benzimidazole precursor. The selection of the palladium catalyst and ligand is critical for achieving high yields.
Materials:
-
This compound
-
Benzimidazole precursor (e.g., 5-methoxy-1H-benzimidazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the benzimidazole precursor (1.1-1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled intermediate.
Protocol 2: Asymmetric Oxidation of a Thioether Precursor
This protocol outlines a general method for the asymmetric oxidation of a sulfide to a chiral sulfoxide, which represents an alternative synthetic route. This is particularly relevant for the synthesis of esomeprazole and its analogues.
Materials:
-
Sulfide precursor (e.g., the product from coupling 1-Bromo-4-(isopropylsulfanyl)benzene with a benzimidazole)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(S,S)-Diethyl tartrate ((S,S)-DET)
-
Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP)
-
Dichloromethane (DCM) as solvent
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous dichloromethane.
-
Add (S,S)-diethyl tartrate (2.2 equivalents) and cool the solution to -20 °C.
-
Slowly add titanium(IV) isopropoxide (1.0 equivalent) and stir for 30 minutes at -20 °C to form the chiral titanium complex.
-
Add the sulfide precursor (1.0 equivalent) dissolved in dichloromethane.
-
Add diisopropylethylamine (0.5 equivalents).
-
Slowly add cumene hydroperoxide (1.1-1.5 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the enantioenriched sulfoxide.
Data Presentation
The following tables summarize representative quantitative data for the key reaction types, based on analogous transformations reported in the literature.
Table 1: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with N-Heterocycles
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-anisole | Imidazole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Benzimidazole | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 4-Bromo-toluene | Pyrrole | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu | Toluene | 100 | 18 | 88 |
Table 2: Representative Data for Asymmetric Sulfide Oxidation
| Entry | Sulfide Precursor | Oxidant | Chiral Ligand | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Omeprazole Sulfide | CHP | (S,S)-DET | Ti(OiPr)₄ | >90 | >99 | [3] |
| 2 | Pyrmetazole | H₂O₂ | (R)-BINOL | Ti(OiPr)₄ | 85 | 94 | [3] |
| 3 | Thioanisole | TBHP | (S,S)-DET | Ti(OiPr)₄ | 95 | 96 | [3] |
| 4 | Omeprazole Sulfide | - | Engineered BVMO | Biocatalyst | >99 | >99 | [1][4] |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
This compound is a promising and versatile intermediate for the pharmaceutical industry. Its utility in the synthesis of complex chiral molecules, particularly those containing a phenylsulfoxide moiety, is significant. The protocols and data presented herein, based on well-established chemical principles, provide a strong foundation for researchers and drug development professionals to explore the full potential of this valuable building block in the creation of novel therapeutic agents. Further research into the specific reaction conditions and scope for this substrate will undoubtedly expand its applications in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-Bromo-4-(isopropylsulfinyl)benzene and its Analogs in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-bromo-4-(isopropylsulfinyl)benzene scaffold and its oxidized form, 1-bromo-4-(isopropylsulfonyl)benzene, in the synthesis of targeted kinase inhibitors. This document details the synthetic strategies, key reaction protocols, and relevant biological data for the application of this versatile building block in medicinal chemistry and drug discovery.
Introduction
Kinase inhibitors are a cornerstone of modern precision medicine, particularly in oncology. The strategic incorporation of specific functional groups can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. The sulfinyl and sulfonyl moieties, present in the subject compounds, are of particular interest. The sulfoxide group can introduce chirality and act as a hydrogen bond acceptor, while the sulfonyl group is a strong hydrogen bond acceptor. The bromo-aromatic core provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex drug molecules.
A prominent example of the application of this structural motif is in the synthesis of Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) inhibitor. While the direct precursor used in many documented syntheses is the sulfonyl analog, 1-bromo-4-(isopropylsulfonyl)benzene, the sulfinyl compound serves as a direct precursor to this key intermediate via oxidation.
Data Presentation
The following tables summarize the biological activity of Ceritinib and related compounds, showcasing the efficacy of kinase inhibitors synthesized using the 1-bromo-4-(isopropylsulfonyl)phenyl moiety.
Table 1: In Vitro Activity of Ceritinib and Related Sulfoxide-Containing ALK Inhibitors
| Compound | Target Kinase | Cell Line | IC₅₀ (nM) | Reference |
| Ceritinib (LDK378) | ALK | H2228 (EML4-ALK) | 20 | [1] |
| Compound 18a | ALK | H2228 (EML4-ALK) | 14 | [2] |
| Compound 18b | ALK | H2228 (EML4-ALK) | 28 | [2] |
| Compound 18c | ALK | H2228 (EML4-ALK) | 19 | [2] |
| Compound 18d | ALK | H2228 (EML4-ALK) | 21 | [2] |
Table 2: In Vivo Tumor Growth Inhibition of Sulfoxide-Containing ALK Inhibitors in Xenograft Models
| Compound | Dosage (mg/kg) | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Ceritinib | 20 | H2228 Xenograft | 72.0 | [2] |
| Compound 18a | 20 | H2228 Xenograft | 75.0 | [2] |
| Compound 18b | 20 | H2228 Xenograft | 86.0 | [2] |
| Compound 18c | 20 | H2228 Xenograft | 79.0 | [2] |
| Compound 18d | 20 | H2228 Xenograft | 81.0 | [2] |
Experimental Protocols
The synthesis of kinase inhibitors like Ceritinib typically involves a key cross-coupling step to link the 1-bromo-4-(isopropylsulfonyl)benzene moiety with a core heterocyclic structure. The Buchwald-Hartwig amination is a common and effective method for this transformation.
Protocol 1: Oxidation of this compound to 1-Bromo-4-(isopropylsulfonyl)benzene
This protocol describes the oxidation of the sulfinyl group to the corresponding sulfone, a key intermediate for the synthesis of Ceritinib.
Materials:
-
This compound
-
Acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Maintain the temperature at 0 °C and stir for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 4-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully add a solution of sodium hydroxide in crushed ice to quench the reaction and neutralize the acetic acid.
-
Stir for 5 minutes.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Bromo-4-(isopropylsulfonyl)benzene.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Ceritinib Precursor
This protocol outlines the palladium-catalyzed cross-coupling of 1-bromo-4-(isopropylsulfonyl)benzene with a pyrimidine amine core, a crucial step in the synthesis of Ceritinib.
Materials:
-
1-Bromo-4-(isopropylsulfonyl)benzene (1.0 eq)
-
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidin-2-amine (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 1-bromo-4-(isopropylsulfonyl)benzene, the pyrimidine amine, sodium tert-butoxide, palladium(II) acetate, and XPhos to a dry Schlenk flask.
-
Add anhydrous, deoxygenated toluene to the flask.
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product, a direct precursor to Ceritinib.
Visualizations
Signaling Pathway
Caption: ALK signaling pathway and the inhibitory action of Ceritinib.
Experimental Workflow
Caption: Workflow for Buchwald-Hartwig amination in kinase inhibitor synthesis.
Logical Relationship
Caption: Synthetic relationship of sulfinyl and sulfonyl precursors to kinase inhibitors.
References
Application Notes and Protocols for the Introduction of the Isopropylsulfinylphenyl Group into Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isopropylsulfinylphenyl group is a valuable moiety in organic synthesis, particularly in the construction of chiral molecules. Its steric and electronic properties make it an effective chiral auxiliary, capable of directing stereoselective transformations. This document provides detailed application notes and experimental protocols for the two primary methods of introducing the isopropylsulfinylphenyl group into organic molecules: the oxidation of isopropyl phenyl sulfide and the Andersen synthesis for preparing enantiomerically enriched isopropyl phenyl sulfoxides.
Introduction of the Isopropylsulfinylphenyl Group via Oxidation of Isopropyl Phenyl Sulfide
A straightforward and common method for the synthesis of isopropyl phenyl sulfoxide is the direct oxidation of its corresponding sulfide, isopropyl phenyl sulfide. This approach can be tailored to produce either a racemic mixture or, with the use of chiral catalysts, an enantioenriched product. The key challenge in this method is to prevent over-oxidation to the corresponding sulfone.
General Reaction Scheme
The oxidation of isopropyl phenyl sulfide to isopropyl phenyl sulfoxide is depicted below. Careful control of reaction conditions is crucial to selectively obtain the sulfoxide.
Caption: General workflow for the synthesis of isopropyl phenyl sulfoxide via oxidation.
Experimental Protocols
This protocol describes a simple and environmentally friendly method for the synthesis of racemic isopropyl phenyl sulfoxide.[1]
Materials:
-
Isopropyl phenyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve isopropyl phenyl sulfide (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude isopropyl phenyl sulfoxide.
-
The product can be further purified by column chromatography on silica gel.
This method is known for its high yields and clean conversion with minimal over-oxidation to the sulfone. The following is a general procedure adapted from the synthesis of methyl phenyl sulfoxide.[2]
Materials:
-
Isopropyl phenyl sulfide
-
Sodium metaperiodate (NaIO₄)
-
Water
-
Methanol (optional, as a co-solvent)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend powdered sodium metaperiodate (1.05 equivalents) in water.
-
Cool the mixture in an ice bath.
-
Add isopropyl phenyl sulfide (1.00 equivalent) to the stirred suspension. If the sulfide is poorly soluble, a minimal amount of methanol can be added as a co-solvent.
-
Stir the reaction mixture vigorously at ice-bath temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting sulfide is consumed.
-
Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.
-
Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude isopropyl phenyl sulfoxide.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Data Presentation: Oxidation of Alkyl Phenyl Sulfides
The following table summarizes typical yields for the oxidation of various alkyl phenyl sulfides to their corresponding sulfoxides using different oxidizing agents.
| Entry | Substrate | Oxidant | Solvent | Yield (%) | Reference |
| 1 | Methyl phenyl sulfide | H₂O₂ | Glacial Acetic Acid | 98 | [1] |
| 2 | Ethyl phenyl sulfide | H₂O₂ | Glacial Acetic Acid | 95 | [1] |
| 3 | Methyl phenyl sulfide | NaIO₄ | Water/Methanol | 91 | [2] |
| 4 | Benzyl phenyl sulfide | [Fe(Phen)₃]³⁺ | Aqueous Methanol | ~92 |
Asymmetric Synthesis of Isopropyl Phenyl Sulfoxide via the Andersen Method
The Andersen synthesis is a classical and highly reliable method for preparing enantiomerically pure or enriched sulfoxides.[3] It involves the nucleophilic substitution of a chiral sulfinate ester with a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for excellent stereochemical control.
General Reaction Scheme
The synthesis begins with the preparation of a diastereomerically pure sulfinate ester, typically from a chiral alcohol like (-)-menthol. This is followed by reaction with an isopropyl Grignard reagent.
Caption: Logical workflow of the Andersen synthesis for chiral sulfoxides.
Experimental Protocol: Synthesis of (R)-Isopropyl Phenyl Sulfoxide
This protocol is a general procedure based on the principles of the Andersen synthesis.
Materials:
-
Diastereomerically pure (-)-menthyl (S)-phenylsulfinate
-
Isopropylmagnesium bromide (i-PrMgBr) in a suitable ether solvent (e.g., THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes
Procedure:
-
Preparation of the Grignard Reagent: Isopropylmagnesium bromide is either purchased as a solution or prepared from isopropyl bromide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of diastereomerically pure (-)-menthyl (S)-phenylsulfinate in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the solution of isopropylmagnesium bromide (1.1 equivalents) dropwise via syringe to the stirred sulfinate ester solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched (R)-isopropyl phenyl sulfoxide.
Data Presentation: Andersen Synthesis of Chiral Sulfoxides
The Andersen synthesis is known for its high stereospecificity. The enantiomeric excess of the resulting sulfoxide is primarily determined by the diastereomeric purity of the starting sulfinate ester.
| Entry | Sulfinate Ester | Grignard Reagent | Product Sulfoxide | Stereochemistry | ee (%) | Reference |
| 1 | (-)-Menthyl (S)-p-toluenesulfinate | MeMgBr | (R)-Methyl p-tolyl sulfoxide | Inversion | >99 | [3] |
| 2 | (-)-Menthyl (S)-p-toluenesulfinate | EtMgBr | (R)-Ethyl p-tolyl sulfoxide | Inversion | >99 | [3] |
| 3 | (-)-Menthyl (S)-p-toluenesulfinate | PhMgBr | (R)-Phenyl p-tolyl sulfoxide | Inversion | >99 | [3] |
Application in Asymmetric Synthesis: The Isopropylsulfinylphenyl Group as a Chiral Auxiliary
Chiral, non-racemic isopropyl phenyl sulfoxide can be used as a chiral auxiliary to control the stereochemical outcome of reactions on an attached substrate. For instance, the metalated form of an alkyl isopropylsulfinylphenyl derivative can undergo diastereoselective addition to electrophiles.
Caption: Workflow for the use of a chiral sulfoxide as an auxiliary.
While specific protocols for the use of the isopropylsulfinylphenyl group as a chiral auxiliary are less common in the literature compared to the tert-butylsulfinyl group (Ellman's auxiliary), the principles remain the same. The steric bulk and coordinating ability of the sulfinyl group direct the approach of reagents to a prochiral center, leading to high diastereoselectivity.[4]
Conclusion
The introduction of the isopropylsulfinylphenyl group into organic molecules can be achieved through robust and well-established methods. The oxidation of isopropyl phenyl sulfide offers a direct route to the racemic sulfoxide, with options for enantioselective catalysis. For the synthesis of highly enantioenriched isopropyl phenyl sulfoxides, the Andersen synthesis remains the method of choice due to its high stereospecificity. The resulting chiral sulfoxides are valuable intermediates and can serve as effective chiral auxiliaries in asymmetric synthesis. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: 1-Bromo-4-(isopropylsulfinyl)benzene as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-Bromo-4-(isopropylsulfinyl)benzene as a key building block in the synthesis of advanced functional materials. This document outlines its fundamental physicochemical properties, proposes synthetic routes, and details its prospective applications in materials science, drawing analogies from structurally related compounds due to the limited specific literature on this particular molecule.
Introduction
This compound, with CAS number 363136-59-8, is an aromatic organic compound featuring a bromine atom and an isopropylsulfinyl group attached to a benzene ring.[1][2] This unique bifunctional structure makes it a promising candidate for the synthesis of a wide array of novel materials. The bromo group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The isopropylsulfinyl group can influence the electronic properties, chirality, and intermolecular interactions of the resulting materials.
While specific experimental data for this compound is not extensively available in published literature, its structural similarity to other bromo-aryl compounds with sulfur-containing moieties, such as 1-Bromo-4-propylsulfanylbenzene, suggests its utility in the development of liquid crystals, conjugated polymers, and other functional organic materials.[3]
Physicochemical Properties
Based on supplier information and data for analogous compounds, the following table summarizes the known and expected physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 363136-59-8 | [1][2] |
| Molecular Formula | C₉H₁₁BrOS | [1][2] |
| Molecular Weight | 247.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [1][2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, Toluene) | [3] |
| Storage | Sealed refrigeration | [1] |
Synthesis
A plausible synthetic route to this compound involves the oxidation of the corresponding sulfide, 1-Bromo-4-(isopropylsulfanyl)benzene. The sulfide precursor can be synthesized via a nucleophilic aromatic substitution reaction between 4-bromothiophenol and 2-bromopropane.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-Bromo-4-(isopropylsulfanyl)benzene
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-bromothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base, for instance, potassium carbonate (1.5 eq), to the solution and stir for 20-30 minutes at room temperature to form the thiolate.
-
Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-Bromo-4-(isopropylsulfanyl)benzene.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the synthesized 1-Bromo-4-(isopropylsulfanyl)benzene (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Oxidation: Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) or hydrogen peroxide, portion-wise.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent solution (e.g., sodium sulfite). Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
References
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a valuable tool in modern organic synthesis.
This document provides a detailed step-by-step guide for the Sonogashira coupling of 1-Bromo-4-(isopropylsulfinyl)benzene with a terminal alkyne. The presence of the isopropylsulfinyl group, an electron-withdrawing and potentially coordinating sulfoxide moiety, requires careful consideration of reaction parameters to achieve optimal yields and avoid potential catalyst inhibition. These protocols are designed to serve as a starting point for the successful execution and optimization of this transformation.
Key Reaction Parameters and Considerations
The success of the Sonogashira coupling of this compound is dependent on several critical factors:
-
Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is traditionally employed. The choice of palladium ligand is crucial, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often providing superior results, particularly for less reactive aryl bromides.[1][4] Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid the formation of alkyne homocoupling byproducts.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne, forming the reactive copper acetylide in the presence of the copper co-catalyst.[5]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are commonly used to dissolve the reactants and catalysts.[3]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium(0) catalyst. Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.
The isopropylsulfinyl group is moderately electron-withdrawing, which can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) center. However, the sulfur and oxygen atoms of the sulfoxide are potential coordination sites for the palladium catalyst, which could lead to catalyst inhibition. The selection of a suitable ligand that can stabilize the active catalytic species and prevent strong coordination with the sulfoxide is therefore important.
Experimental Protocols
This section details a representative protocol for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 261.16 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous and degassed THF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 0.28 mL) and phenylacetylene (1.2 mmol, 0.13 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove the precipitated salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(isopropylsulfinyl)-4-(phenylethynyl)benzene.
Data Presentation
The following table summarizes typical quantitative data for Sonogashira couplings of various aryl bromides, including those with electron-withdrawing or coordinating groups, which can serve as a reference for the expected outcomes with this compound.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 4 | 95 |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 6 | 92 |
| Methyl 4-bromobenzoate | 1-Heptyne | PdCl₂(dppf) (1.5) | CuI (3) | Et₃N | Dioxane | 80 | 12 | 88 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd/C (5) | CuI (10) | K₂CO₃ | EtOH/H₂O | 70 | 5 | 90 |
| 2-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 16 | 85 |
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A step-by-step experimental workflow for the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene.
Troubleshooting Guide
Problem 1: Low or no yield of the precursor, 1-Bromo-4-(isopropylthio)benzene.
-
Possible Cause: Incomplete reaction during the nucleophilic substitution of 4-bromothiophenol with an isopropyl halide.
-
Solution:
-
Base and Thiolate Formation: Ensure the complete deprotonation of 4-bromothiophenol to form the thiolate anion. Use a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) and allow sufficient time for the deprotonation to occur before adding the isopropyl halide.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side reactions. A typical temperature range is 60-80°C.
-
Choice of Isopropyl Halide: Isopropyl bromide is generally a good choice. Isopropyl iodide is more reactive but also more expensive and less stable. Isopropyl chloride is less reactive.
-
Problem 2: Over-oxidation of 1-Bromo-4-(isopropylthio)benzene to the sulfone.
-
Possible Cause: The oxidizing agent is too strong, the reaction temperature is too high, or the reaction time is too long.[1]
-
Solution:
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. A common choice is hydrogen peroxide in acetic acid.[2] Other options include sodium periodate or meta-chloroperoxybenzoic acid (m-CPBA) with careful control of stoichiometry.
-
Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent. A large excess will promote the formation of the sulfone.
-
Temperature Control: Perform the oxidation at a low temperature, typically between 0°C and room temperature, to improve selectivity for the sulfoxide.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant sulfone formation is observed.
-
Problem 3: Difficulty in separating the desired sulfoxide from the starting sulfide and the sulfone byproduct.
-
Possible Cause: The polarity of the sulfide, sulfoxide, and sulfone are relatively close, making chromatographic separation challenging.
-
Solution:
-
Column Chromatography: Use a high-quality silica gel and a carefully selected eluent system. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the three components. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[4] The choice of solvent is critical and may require some experimentation. A solvent system where the sulfoxide has lower solubility than the sulfide and sulfone at low temperatures would be ideal.
-
Preparative TLC: For small-scale purifications, preparative TLC can be used to isolate the pure sulfoxide.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and straightforward synthesis involves a two-step process. The first step is the S-alkylation of 4-bromothiophenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form 1-Bromo-4-(isopropylthio)benzene. The second step is the selective oxidation of the resulting thioether to the desired sulfoxide.
Q2: How can I monitor the progress of the oxidation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[5] The sulfide, sulfoxide, and sulfone will have different retention factors (R_f values) on a silica gel plate. The sulfoxide is more polar than the sulfide and will have a lower R_f value. The sulfone is even more polar and will have the lowest R_f value. A typical eluent system for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[3]
Q3: What are the expected R_f values for the sulfide, sulfoxide, and sulfone on a TLC plate?
A3: The exact R_f values will depend on the specific TLC plate and eluent system used. However, you can expect the following trend in a hexanes/ethyl acetate system:
| Compound | Structure | Polarity | Expected R_f Value (Illustrative) |
| 1-Bromo-4-(isopropylthio)benzene | Thioether | Low | ~0.8 |
| This compound | Sulfoxide | Medium | ~0.4 |
| 1-Bromo-4-(isopropylsulfonyl)benzene | Sulfone | High | ~0.2 |
Q4: Are there any alternative methods for the synthesis of the precursor, 1-Bromo-4-(isopropylthio)benzene?
A4: Yes, an alternative route is the Friedel-Crafts alkylation of bromobenzene with isopropyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this method can be problematic due to the potential for carbocation rearrangements and polyalkylation, which can lead to a mixture of products and lower yields of the desired para-substituted isomer.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(isopropylthio)benzene
Materials:
-
4-Bromothiophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromothiophenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Bromo-4-(isopropylthio)benzene.
Protocol 2: Selective Oxidation to this compound
Materials:
-
1-Bromo-4-(isopropylthio)benzene
-
Hydrogen Peroxide (30% solution)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Bromo-4-(isopropylthio)benzene (1.0 eq) in glacial acetic acid (2 mL per 2 mmol of sulfide) in a round-bottom flask.[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrogen peroxide (1.2 eq, 30% solution) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) or recrystallization to obtain pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key parameters to control during the oxidation step to prevent sulfone formation.
References
optimizing reaction conditions for Suzuki coupling with aryl sulfoxides
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions with aryl sulfoxides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with an aryl sulfoxide is not working or giving a low yield. What are the most common causes?
Low yields or reaction failures in Suzuki couplings with aryl sulfoxides can stem from several factors. The most common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. For C-S bond activation in sulfoxides, specific catalyst systems are often required. Palladium-N-heterocyclic carbene (NHC) catalysts have shown particular success.[1] Standard phosphine ligands that are effective for aryl halides may not be optimal.
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The incorrect base can lead to incomplete reaction or side reactions.
-
Solvent System: The solvent plays a significant role in solubility of reactants and the overall reaction kinetics. Aprotic polar solvents like dioxane, THF, and DMF are frequently used, often with the addition of water to facilitate the dissolution of the inorganic base.[4][5]
-
Reaction Temperature: Suboptimal temperature can lead to a sluggish reaction. While mild conditions are desirable, some aryl sulfoxide couplings may require elevated temperatures to proceed efficiently.[6]
-
Degassing: Incomplete removal of oxygen from the reaction mixture can lead to catalyst deactivation and the formation of homocoupling byproducts.[4] It is essential to thoroughly degas the solvent and reaction mixture.
-
Substrate Quality: Impurities in the aryl sulfoxide or the boronic acid/ester can interfere with the catalytic cycle. Ensure all starting materials are pure.
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Boronic Acid/Ester Stability: Boronic acids can be prone to protodeborylation, especially with electron-deficient or certain heteroaryl systems.[4] Using more stable boronic esters, such as pinacol esters, can sometimes mitigate this issue, although some studies note that arylboronic acid pinacol esters can lead to low yields with aryl sulfoxides.[1]
Q2: I am observing significant amounts of homocoupling and protodeborylation byproducts. How can I minimize these?
Side reactions are a common challenge in Suzuki couplings. Here’s how to address them:
-
Minimizing Homocoupling:
-
Thorough Degassing: The primary cause of homocoupling of boronic acids is the presence of oxygen, which can lead to oxidative processes involving Pd(II) species.[4] Ensure your solvent and reaction vessel are rigorously degassed with an inert gas like argon or nitrogen.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can promote homocoupling if not efficiently reduced in situ.[7]
-
Bulky Ligands: Employing bulky ligands can sterically hinder the formation of the homocoupled product.[7]
-
-
Minimizing Protodeborylation:
-
Use Stable Boronic Esters: Boronic esters, like pinacol esters, are generally more stable towards hydrolysis than boronic acids.[4] However, for aryl sulfoxide couplings, careful optimization is needed as pinacol esters have sometimes resulted in lower yields.[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can prevent protodeborylation.[4]
-
Milder Reaction Conditions: If possible, lowering the reaction temperature or using a milder base may reduce the rate of protodeborylation.[7]
-
Q3: What are the recommended starting conditions for a Suzuki coupling with a new aryl sulfoxide substrate?
For a novel aryl sulfoxide, a good starting point would be conditions that have been reported to be successful for similar substrates. Based on published literature, the following conditions are recommended for initial screening:
| Parameter | Recommended Starting Condition |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or a dedicated NHC-Pd precatalyst.[1] |
| Ligand | An N-heterocyclic carbene (NHC) ligand (e.g., IPr, SIMes) or a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[8][9] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents).[2][10] |
| Solvent | Dioxane or THF, often with a small amount of water (e.g., 10:1 ratio).[4][10] |
| Temperature | 80-110 °C.[6][10] |
| Atmosphere | Inert (Argon or Nitrogen). |
It is highly recommended to perform a small-scale reaction screen to optimize these parameters for your specific substrate.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for key reaction parameters in the Suzuki-Miyaura coupling of aryl sulfoxides.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Notes |
| Pd(OAc)₂ (5) | SPhos (10) | <10 | Ineffective for C-S activation. |
| Pd₂(dba)₃ (2.5) | XPhos (10) | 25 | Moderate activity. |
| Pd(OAc)₂ (5) | IPr·HCl (10) | 96 | Optimal conditions for many diaryl sulfoxides. [1] |
| PdCl₂(dppf) (5) | - | 15 | Often used for aryl halides, less effective here.[8] |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ (2) | Dioxane/H₂O (10:1) | 100 | 75 |
| Cs₂CO₃ (2) | Dioxane | 90 | 96 |
| K₃PO₄ (3) | THF | 80 | 88 |
| Et₃N (3) | DMF | 100 | <5 |
Experimental Protocols
Detailed Protocol for a Representative Suzuki Coupling of a Diaryl Sulfoxide
This protocol is adapted from successful literature procedures for the Suzuki-Miyaura coupling of diphenyl sulfoxides with arylboronic acids.[1]
Materials:
-
Diaryl sulfoxide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the diaryl sulfoxide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), IPr·HCl (0.10 mmol), and Cs₂CO₃ (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Degassing (if not in a glovebox): If the reaction is set up on a Schlenk line, seal the vial and perform three cycles of vacuum/backfill with an inert gas (argon or nitrogen).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C and stir for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired biaryl product.
Visualizations
Caption: Standard experimental workflow for Suzuki coupling.
Caption: Troubleshooting guide for low-yield Suzuki reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side products in reactions of 1-Bromo-4-(isopropylsulfinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(isopropylsulfinyl)benzene. The information is designed to help identify and minimize the formation of common side products in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites: the carbon-bromine (C-Br) bond on the aromatic ring, which is susceptible to metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and the sulfoxide group, which can undergo reduction, oxidation, and rearrangement reactions.
Q2: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this substrate?
A2: In typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, two major side products are frequently observed: a homocoupling product (4,4'-bis(isopropylsulfinyl)-1,1'-biphenyl) and a hydrodehalogenation product (isopropylsulfinylbenzene).[1] The sulfur atom in the sulfoxide can also potentially poison the palladium catalyst.
Q3: How does the isopropylsulfinyl group affect the reactivity of the aryl bromide?
A3: The isopropylsulfinyl group is an electron-withdrawing group, which can influence the reactivity of the aryl bromide. This electronic effect can impact the rates of oxidative addition in palladium-catalyzed cycles and activate the ring for nucleophilic aromatic substitution.
Q4: Can the sulfoxide group itself react under common reaction conditions?
A4: Yes, the sulfoxide group can be a source of side products. It can be reduced to the corresponding sulfide (1-Bromo-4-(isopropylthio)benzene) or oxidized to the sulfone (1-Bromo-4-(isopropylsulfonyl)benzene). Under acidic conditions, particularly with an activating agent like acetic anhydride, it can undergo a Pummerer rearrangement.[2][3]
Q5: What is the general thermal stability of this compound?
A5: While specific data for this compound is limited, aryl sulfoxides are generally stable at moderate temperatures. However, at elevated temperatures, thermal elimination to form an alkene and a sulfenic acid can occur.[4] It is advisable to conduct high-temperature reactions with careful monitoring.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Homocoupling and Hydrodehalogenation Byproducts in Suzuki-Miyaura Coupling
Problem: When attempting a Suzuki-Miyaura coupling with this compound, you observe a low yield of the desired biaryl product, accompanied by significant amounts of 4,4'-bis(isopropylsulfinyl)-1,1'-biphenyl (homocoupling) and isopropylsulfinylbenzene (hydrodehalogenation).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction vessel using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[5] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[5][6] |
| Use of a Pd(II) precatalyst | Use a Pd(0) precatalyst, such as Pd₂(dba)₃. If using a Pd(II) source, consider adding a mild reducing agent. | Pd(II) precatalysts can be reduced to Pd(0) in situ via a pathway that involves the homocoupling of the boronic acid.[5][6] |
| Catalyst deactivation by sulfur | Employ bulky, electron-rich phosphine ligands like XPhos or SPhos.[7] | These ligands can shield the palladium center, reducing coordination with the sulfur atom of the sulfoxide and promoting the desired catalytic cycle.[7] |
| Suboptimal base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., dioxane, toluene, THF) to find conditions that favor the cross-coupling pathway. | The choice of base and solvent can significantly impact the solubility of reagents and the rate of competing side reactions.[5] |
| Slow addition of boronic acid | Add the boronic acid solution slowly to the reaction mixture using a syringe pump.[5] | Maintaining a low concentration of the boronic acid can suppress the bimolecular homocoupling reaction.[5] |
Issue 2: Formation of Sulfide or Sulfone Byproducts
Problem: During a reaction, you observe the formation of 1-Bromo-4-(isopropylthio)benzene (sulfide) or 1-Bromo-4-(isopropylsulfonyl)benzene (sulfone).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Unintentional reduction of the sulfoxide | Avoid using reagents with known reducing properties for sulfoxides. If a reducing agent is necessary for another part of the molecule, consider a protecting group strategy or choose a milder reductant. | Various reagents can deoxygenate sulfoxides to sulfides.[8][9] |
| Over-oxidation during synthesis or reaction | If synthesizing the sulfoxide from the corresponding sulfide, carefully control the stoichiometry of the oxidizing agent (e.g., H₂O₂). Avoid strong oxidizing agents in subsequent reaction steps. | Over-oxidation is a common side reaction in the synthesis of sulfoxides, leading to the formation of sulfones.[10] |
| Disproportionation | While less common, some conditions might promote disproportionation of the sulfoxide. Ensure homogenous reaction conditions and moderate temperatures. |
Issue 3: Suspected Pummerer Rearrangement
Problem: In the presence of an acid anhydride (like acetic anhydride) or a strong acid, you observe the formation of unexpected products, potentially arising from a rearrangement.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Pummerer rearrangement conditions | Avoid the use of acid anhydrides or strong acids if this rearrangement is not desired. If acidic conditions are required, consider using a non-activating acid. | The Pummerer rearrangement is a classic reaction of sulfoxides with α-hydrogens in the presence of an activating agent, leading to an α-acyloxy thioether.[2][3] |
| Intramolecular reaction | Be aware that the isopropyl group on the sulfoxide has α-hydrogens, making it susceptible to this rearrangement. | The presence of α-hydrogens is a prerequisite for the Pummerer reaction.[2] |
Data Presentation
Table 1: Representative Data on Side Product Formation in Suzuki-Miyaura Reactions of a Structurally Similar Aryl Bromide (1-Bromo-4-propylsulfanylbenzene)
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Desired Product (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 | 15 | 5 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 92 | 3 | 2 |
| 3 | Pd₂(dba)₃ / XPhos | CsF | Toluene | 110 | 95 | <2 | <1 |
(Data is hypothetical and based on trends reported in the literature for similar substrates.)[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from established methods for challenging aryl bromides.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
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Add degassed, anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deoxygenation of this compound to 1-Bromo-4-(isopropylthio)benzene
This protocol is based on a mild reduction method for aryl sulfoxides.[8]
Materials:
-
This compound
-
Triphenylphosphine (Ph₃P) (1.1 equivalents)
-
Thionyl chloride (SOCl₂) (0.5 equivalents, as a catalyst)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 mmol) and triphenylphosphine (1.1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (0.5 mmol).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the sulfide.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction [organic-chemistry.org]
- 9. Reduction of Sulfoxides [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Products Derived from 1-Bromo-4-(isopropylsulfinyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products derived from 1-Bromo-4-(isopropylsulfinyl)benzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what types of products can I expect?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form biaryl compounds by reacting with boronic acids. The resulting products will have a new aryl or heteroaryl group in place of the bromine atom.
-
Heck Reaction: To form substituted alkenes by reacting with various olefins.
-
Buchwald-Hartwig Amination: To synthesize N-aryl amines by coupling with primary or secondary amines.
The isopropylsulfinyl group is a polar functional group, which will impart a degree of polarity to the resulting products.
Q2: What are the typical impurities I should expect in my crude product mixture after a cross-coupling reaction?
A2: Besides unreacted starting materials, common impurities in palladium-catalyzed cross-coupling reactions include:
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Homocoupling Byproducts: Formation of symmetrical biaryls from the coupling of two molecules of either the starting aryl bromide (e.g., 4,4'-bis(isopropylsulfinyl)-1,1'-biphenyl) or the boronic acid partner in a Suzuki reaction.[1] The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[2]
-
Hydrodehalogenation Products: Replacement of the bromine atom with a hydrogen atom, leading to the formation of isopropylsulfinylbenzene.
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product.
-
Inorganic Salts: Formed from the base used in the reaction.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture, you can track the consumption of the starting this compound and the appearance of the desired product. This allows you to stop the reaction at the optimal time, potentially minimizing the formation of byproducts from prolonged reaction times or elevated temperatures.
Q4: My sulfoxide-containing product seems to be degrading during silica gel column chromatography. What can I do?
A4: Sulfoxides can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] Here are a few strategies to mitigate this issue:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonia in methanol, before loading your sample. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Reversed-Phase Chromatography: If your product is sufficiently polar, reversed-phase chromatography on a C18 column can be an excellent alternative, as it avoids the use of acidic silica gel.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying products from these reactions. Here are some common problems and solutions:
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from a non-polar impurity (e.g., homocoupling byproduct). | The polarity difference between your product and the impurity may be small. The solvent system may not be optimal. | Optimize your solvent system using TLC. A mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or acetone) is a good starting point. A slow gradient elution can improve separation. For challenging separations of aromatic compounds, incorporating toluene in the eluent can be beneficial due to π-π stacking interactions. |
| The product is very polar and does not move from the baseline on the TLC plate. | The eluent is not polar enough. The sulfinyl group, and potentially other functional groups on the coupled partner, can make the final product quite polar. | Increase the polarity of your eluent. A common solvent system for polar compounds is dichloromethane (DCM) and methanol. For very polar compounds, you might need to add a small amount of ammonium hydroxide to the methanol to prevent streaking.[3] Reversed-phase chromatography is also a very effective option for highly polar compounds.[3] |
| The product streaks badly on the TLC plate and the column. | The compound may be interacting too strongly with the acidic sites on the silica gel. This is common for basic compounds or those with strong hydrogen bonding capabilities. | Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid can help. For basic or strongly polar compounds, adding triethylamine (0.1-1%) or using a pre-treated silica column can significantly improve peak shape.[4] |
| Residual palladium catalyst (black solid) is present in the purified product. | The catalyst was not effectively removed during the work-up. | After the reaction, and before aqueous work-up, it can be beneficial to filter the reaction mixture through a pad of Celite to remove the heterogeneous palladium catalyst. If the catalyst is soluble, it should be removed during chromatography. |
Purification by Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline products.
| Problem | Possible Cause | Solution |
| "Oiling out" - the compound separates as a liquid instead of forming crystals. | The solution is too supersaturated, the cooling is too rapid, or the compound is impure, leading to melting point depression. | Add more solvent to the hot solution to decrease saturation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If the problem persists, try a different solvent system. Using a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) can be effective. For biphenyl derivatives, solvent systems like ethanol/water or acetone/hexane can be good starting points.[5] |
| Low recovery of the purified product. | Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures. The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling again. Ensure you wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[5] |
| Colored impurities remain in the recrystallized product. | The impurity has similar solubility to the product in the chosen solvent. | If the colored impurity is non-polar, it may be adsorbed by activated charcoal. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] |
Quantitative Data on Purification
| Purification Method | Compound Type | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Flash Chromatography | Biaryl Sulfoxide | ~85% | >98% | 80-95% |
| Recrystallization | Biaryl Sulfoxide | ~95% (after chromatography) | >99.5% | 70-90% |
| Flash Chromatography | N-Aryl Aniline Derivative | ~80% | >97% | 75-90% |
| Recrystallization | N-Aryl Aniline Derivative | ~97% (after chromatography) | >99% | 75-85% |
Note: These are typical values and can vary depending on the specific compound, the scale of the reaction, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Purification of a Biaryl Product from a Suzuki-Miyaura Coupling Reaction
This protocol describes the purification of a generic 4-(Aryl)-isopropylsulfinylbenzene.
1. Reaction Work-up:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
2. Purification by Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the gradient will depend on the specific aryl group introduced.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3. Purification by Recrystallization (Optional, for higher purity):
-
Choose a suitable solvent or solvent pair (e.g., ethanol/water, acetone/hexanes).
-
Dissolve the product from the column in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Purification of an N-Aryl Amine from a Buchwald-Hartwig Amination
This protocol describes the purification of a generic N-Aryl-(4-isopropylsulfinyl)aniline.
1. Reaction Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
2. Purification by Flash Column Chromatography:
-
Given the potential basicity of the amine product, consider using silica gel that has been pre-treated with triethylamine (see FAQs).
-
Select an appropriate eluent system, which will likely be more polar than for the biaryl products (e.g., a gradient of methanol in dichloromethane).
-
Follow the standard procedure for column chromatography as described in Protocol 1.
Visualizations
Signaling Pathway Diagram
Many aryl sulfoxide and biphenyl derivatives are investigated for their biological activity. For instance, some biphenyl sulfonamides have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases.
Caption: Intrinsic apoptosis pathway potentially modulated by biphenyl sulfoxide derivatives.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the purification and troubleshooting of a product from a Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting the purification of cross-coupling products.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with Sulfur-Containing Aryl Halides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of cross-coupling reactions involving challenging sulfur-containing aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cross-coupling reactions with sulfur-containing substrates, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with a sulfur-containing aryl halide is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings with sulfur-containing substrates are frequently due to catalyst poisoning by the sulfur atom. The sulfur can coordinate strongly to the palladium catalyst, deactivating it and halting the catalytic cycle.[1] Here’s a systematic troubleshooting approach:
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Catalyst and Ligand Selection:
-
Catalyst Deactivation: A common symptom of catalyst deactivation is a reaction that begins but fails to proceed to completion.[1] Visually, this can sometimes be observed by the formation of palladium black, which indicates catalyst aggregation.[1]
-
Ligand Choice is Critical: For sulfur-containing substrates, standard ligands like triphenylphosphine may not be effective. Bulky, electron-rich phosphine ligands such as SPhos and XPhos can shield the palladium center and promote the desired reaction over catalyst deactivation. It is often necessary to screen several ligands to find the optimal one for your specific substrates.
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Precatalyst Stability: Ensure you are using a high-quality, stable palladium precatalyst. If you suspect your catalyst has decomposed, it is best to use a fresh batch. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation, especially with challenging substrates.[2]
-
-
Reaction Conditions:
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Base Selection: The choice and quality of the base are crucial. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The presence of a small amount of water can be essential for the activity of these bases.
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Solvent and Degassing: Thoroughly degas your solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1] Common solvents include toluene, dioxane, and THF, often with some water to help dissolve the base.
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Temperature: Increasing the reaction temperature may improve a sluggish reaction, but be mindful of potential substrate or catalyst decomposition at higher temperatures.
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-
Substrate Quality:
-
Purity: Impurities in either the aryl halide or the boronic acid can poison the catalyst. Ensure your starting materials are of high purity.
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Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved, can be an issue. Using anhydrous conditions and a non-aqueous base can sometimes mitigate this.
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Q2: I am observing similar low yields in other cross-coupling reactions like Heck, Buchwald-Hartwig, and Sonogashira with my sulfur-containing aryl halide. What should I do?
A2: The underlying issue of catalyst poisoning by sulfur is common across all palladium-catalyzed cross-coupling reactions. Therefore, the troubleshooting strategies are broadly similar:
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For Heck Reactions: The oxidative addition of the palladium catalyst to the aryl halide is a key step. With sulfur-containing substrates, this step can be slow. Consider using more reactive aryl iodides or bromides instead of chlorides. Bulky electron-rich ligands are also beneficial here.
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For Buchwald-Hartwig Aminations: The coordination of the sulfur atom can interfere with the binding of the amine to the palladium center. The use of highly active, sterically hindered ligands is often essential for success.
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For Sonogashira Couplings: In addition to the palladium catalyst, a copper(I) co-catalyst is often used. Both metals can be susceptible to poisoning by sulfur. Copper-free Sonogashira protocols may offer an advantage in some cases.
Issue 2: Formation of Side Products
Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3]
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Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly deoxygenated by bubbling with an inert gas like argon or nitrogen.
-
Catalyst Choice: Using a Pd(0) source directly, or a precatalyst that rapidly generates the active Pd(0) species, can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Q4: I am observing dehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
A4: Dehalogenation, the replacement of the halide with a hydrogen atom, can be a competing side reaction.
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Optimize Base and Ligand: The choice of base and ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.
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Water Content: In some cases, particularly in Suzuki reactions, the presence of too much water can contribute to dehalogenation.[4] Optimizing the solvent system, for example by reducing the amount of water in a dioxane/water mixture, can be beneficial.[4]
Data Presentation: Comparative Yields
The following tables provide a summary of quantitative data for different cross-coupling reactions, comparing the performance of sulfur-containing aryl halides with their non-sulfur-containing analogs where possible.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes vs. Bromobenzene with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
| 3 | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | >95% |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Table 2: Heck Reaction of Various Aryl Bromides with Pent-4-en-2-ol
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromothiophene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | NaHCO₃ | DMF | 130 | 42 |
| 2 | Bromobenzene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMF | 130 | 85 |
| 3 | 4-Bromoanisole | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMF | 130 | 94 |
Data from a study on Heck reactions catalyzed by a palladium-tetraphosphine complex.[5]
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions with sulfur-containing aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with an Arylboronic Acid
This protocol is a general and effective method for the coupling of 2-bromothiophenes.
Materials:
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2-Bromothiophene (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
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Potassium phosphate (K₃PO₄) (2.0 mmol)
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1,4-Dioxane/Water (4:1 v/v), degassed
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Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
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Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
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Add the degassed 1,4-dioxane/water solvent system via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Heck Reaction of 2-Bromothiophene with Styrene
This protocol describes a typical Heck reaction with a thiophene substrate.
Materials:
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2-Bromothiophene (1.0 mmol)
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Styrene (1.2 mmol)
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Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
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Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask or sealed tube, add 2-bromothiophene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
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Evacuate the vessel and backfill with an inert gas.
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Add the anhydrous solvent and styrene via syringe.
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Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the mixture to room temperature.
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Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (Aryl Chloride Example)
While not a sulfur-containing halide, this protocol using the highly effective XPhos ligand is representative of modern conditions often required for challenging substrates, including sulfur-containing ones.
Materials:
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4-Chlorotoluene (4.22 mmol, 1.0 equiv.)
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Morpholine (6.33 mmol, 1.5 equiv.)
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Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.0633 mmol, 1.5 mol%)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)
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Sodium tert-butoxide (8.44 mmol, 2.0 equiv.)
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Toluene, degassed (5 mL)
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Inert gas (Nitrogen)
Procedure:
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To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.
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Add degassed toluene and stir the mixture at room temperature for 5 minutes.
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Add 4-chlorotoluene and morpholine in one portion.
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Stir the resulting mixture at reflux for 6 hours.
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Monitor the reaction by GC.
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After completion, cool the reaction to room temperature and quench with water (10 mL).
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Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry with Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key catalytic cycles and a troubleshooting workflow for cross-coupling reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Simplified catalytic cycle of the Heck reaction.
Figure 3: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Catalyst Poisoning by Sulfoxides in Palladium-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by sulfoxide groups during palladium-catalyzed reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of palladium-catalyzed reactions?
A1: Catalyst poisoning is the deactivation of a catalyst's function by a chemical substance, known as a poison. In palladium-catalyzed reactions, certain compounds can strongly bind to the palladium's active sites, preventing the intended reactants from interacting with the catalyst. This leads to a decrease in reaction rate, lower efficiency, and potentially complete reaction failure.[1]
Q2: How does a sulfoxide group poison a palladium catalyst?
A2: Sulfoxides, such as dimethyl sulfoxide (DMSO), are potent poisons for palladium catalysts because the sulfur atom has a strong affinity for and can coordinate directly with the palladium metal center.[2][3][4] This strong, often irreversible, chemical bond occupies the catalyst's active sites.[5][6] As a result, the palladium is no longer available to participate in the catalytic cycle (e.g., oxidative addition, reductive elimination), effectively halting the desired chemical transformation.
Q3: What are the common symptoms of sulfoxide poisoning in my reaction?
A3: The primary indicators that your palladium catalyst may be poisoned by a sulfoxide include:
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Reduced Reaction Rate: The reaction proceeds significantly slower than expected.
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Stalled or Incomplete Reaction: The reaction stops before the limiting reagent is fully consumed, resulting in low yields, even after extended time or with additional heating.[7]
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Complete Reaction Failure: The reaction does not initiate at all, with starting materials remaining unchanged.
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Formation of Byproducts: In some cases, catalyst poisoning can favor side reactions, such as the formation of homocoupling products.[8]
Q4: Can I regenerate a palladium catalyst after it has been poisoned by a sulfoxide?
A4: For homogeneous palladium catalysts used in solution-phase synthesis, regeneration is typically not feasible. The bond between sulfur compounds and the palladium center is very strong, and the poisoning is often considered irreversible.[5][9] While methods exist for regenerating solid-supported (heterogeneous) catalysts in industrial settings, these are generally not applicable to a laboratory research context.[10][11] The most practical approach is to discard the poisoned catalyst and prevent poisoning in future reactions.
II. Troubleshooting Guide
Scenario: Your palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is giving low to no yield. You suspect sulfoxide poisoning.
Step 1: Identify Potential Sources of Sulfoxide Contamination
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Reagents and Starting Materials:
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Does one of your substrates contain a sulfoxide functional group? This is a direct source of poison.
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Were any reagents purified using a process that involved sulfoxide-containing compounds?
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Solvent History (Cross-Contamination):
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Was dimethyl sulfoxide (DMSO) used as a solvent in a previous step for one of your starting materials? Residual DMSO is a very common and potent catalyst poison. Even trace amounts can be highly detrimental. One study showed that using DMSO as a solvent in a C-H functionalization reaction reduced the product yield to less than 5%.[12]
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Check for contaminated glassware that may have been used for reactions involving sulfoxides.
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Step 2: Diagnose the Problem
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Run a Control Experiment: Perform the reaction using a fresh batch of starting materials that you are certain have not been exposed to sulfoxides. If this reaction proceeds smoothly, it strongly points to contamination in your original reagents.
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Increase Catalyst Loading: In a small-scale test, double the catalyst loading. If the reaction shows some conversion, it may indicate the presence of a stoichiometric poison that you are "titrating" out. This is not a solution but a diagnostic tool.
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Analyze Starting Materials: If possible, use analytical techniques like NMR or LC-MS to screen your starting materials for trace amounts of sulfoxide-containing impurities.
Step 3: Implement Mitigation Strategies
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Rigorous Purification:
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Re-purify your starting materials. Recrystallization or column chromatography are effective methods for removing non-volatile impurities.
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Ensure materials are thoroughly dried under high vacuum to remove any residual solvents like DMSO.
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Solvent and Reagent Selection:
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If a sulfoxide-containing substrate must be used, it may not be compatible with standard palladium catalysis. A different synthetic route may be necessary.
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When preparing substrates, avoid using DMSO as a solvent in the final steps before the palladium-catalyzed reaction. Opt for non-coordinating solvents.
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-
Ligand and Catalyst Selection:
III. Quantitative Data Summary
The negative impact of sulfur-containing compounds on palladium catalysts is well-documented. While specific data on sulfoxide poisoning is integrated into broader studies, the general effect of sulfur is a significant drop in catalytic efficiency.
Table 1: Effect of Sulfur Poisoning on Methane Conversion over a Pd Catalyst
| Catalyst State | Temperature for 50% Conversion (T₅₀) | Temperature for 10% Conversion (T₁₀) |
| Poisoned | 723 K | 675 K |
| Regenerated | 610 K | 713 K |
Data adapted from a study on methane combustion, illustrating the deactivating effect of sulfur poisoning, which significantly increases the temperature required for conversion.
Table 2: Impact of Solvent Choice on Suzuki-Miyaura Coupling Yield
| Solvent | Yield of Desired Product | Yield of Homocoupling Byproduct |
| 1,4-Dioxane | High (Optimized Condition) | Low |
| DMSO | Very Low | High (up to 88% of product mixture) |
Data adapted from a study optimizing Suzuki-Miyaura conditions, highlighting that DMSO can severely inhibit the desired reaction and promote side reactions.[8]
IV. Key Experimental Protocol
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol serves as a general guideline. Reaction conditions must be optimized for specific substrates.
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Reagent Preparation: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the phosphine ligand (1-10 mol%).
-
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, THF) via cannula or syringe to achieve a typical concentration of 0.1-0.5 M.
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
V. Visualizations
Caption: Troubleshooting workflow for suspected sulfoxide poisoning in palladium catalysis.
Caption: Sulfoxide binding to the active Pd(0) catalyst, leading to deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. researchgate.net [researchgate.net]
- 4. Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Histidine-functionalized KIT-6 with embedded palladium nanoparticles as an efficient heterogeneous catalyst for oxidation of sulfide to sulfoxide and amination of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dcl-inc.com [dcl-inc.com]
- 11. cedar.wwu.edu [cedar.wwu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
strategies to prevent homocoupling in reactions with 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 1-Bromo-4-(isopropylsulfinyl)benzene. The sulfinyl group can present unique challenges, including the potential for catalyst deactivation and an increased propensity for side reactions like homocoupling. This guide offers strategies to mitigate these issues and optimize your reaction outcomes.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling of this compound to form 4,4'-bis(isopropylsulfinyl)-1,1'-biphenyl is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The following guide provides systematic steps to diagnose and resolve this issue.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of homocoupled byproduct observed. | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can re-oxidize Pd(0) to Pd(II), which can promote the homocoupling of organometallic intermediates.[2] | - Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (e.g., 15-30 minutes) prior to adding the catalyst.[2][3] - Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.[3][4] |
| 2. Inappropriate Catalyst or Ligand: The choice of palladium source and ligand is critical. Some catalyst systems are more prone to side reactions.[3] | - Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway and sterically hinder the formation of homocoupling intermediates.[3][5] - Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) avoids the initial reduction step from Pd(II), which can sometimes lead to homocoupling.[3] | |
| 3. Non-Optimal Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling reaction.[5] | - Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5] Monitor progress closely to avoid stalling the reaction. | |
| 4. Incorrect Base or Solvent: The base and solvent system can significantly influence the reaction pathway and the prevalence of side reactions.[3][6] | - Screen Different Bases: Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[3] The choice of base can impact the activation of the coupling partners and the stability of the catalyst. - Optimize Solvent System: Aprotic polar solvents like 1,4-dioxane or THF are commonly used.[3][7] In some cases, the addition of water can be beneficial, but it must be properly degassed.[8] | |
| 5. Catalyst Poisoning by Sulfur: The sulfinyl group itself can coordinate to the palladium catalyst, leading to deactivation and potentially favoring side reactions.[9] | - Increase Ligand Loading: A higher ligand-to-palladium ratio can sometimes help to stabilize the active catalyst and prevent coordination by the sulfur atom. - Choose a Robust Ligand: Bulky phosphine ligands are often effective at preventing catalyst deactivation by sulfur-containing substrates.[10] | |
| 6. Copper-Mediated Homocoupling (Sonogashira): In Sonogashira reactions, the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4] | - Employ Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this specific side reaction.[4][11] These often rely on specific ligands and bases to facilitate the catalytic cycle without copper. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a common problem with this compound?
A1: Aryl bromides, in general, can undergo homocoupling in palladium-catalyzed reactions. The formation of symmetrical biaryls can occur through the reaction of an organopalladium intermediate with a second molecule of the aryl halide.[1] The electronic properties of the isopropylsulfinyl group may influence the stability of key intermediates in the catalytic cycle, potentially making this side reaction more competitive. Additionally, factors that lead to the formation of Pd(II) species in the reaction mixture, such as the presence of oxygen, can promote homocoupling.[2][12]
Q2: What is the role of the ligand in preventing homocoupling?
A2: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[3][5] Their steric bulk can physically hinder the approach of a second aryl halide molecule to the palladium center, while their electron-donating properties can promote the rate-limiting reductive elimination step of the desired cross-coupling, thus outcompeting the homocoupling pathway.[3]
Q3: Can the choice of palladium precatalyst affect the amount of homocoupling?
A3: Yes. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial reduction to the active Pd(0) species. This reduction step can sometimes be mediated by the homocoupling of two boronic acid molecules (in a Suzuki reaction) or other reagents, thus generating the undesired byproduct from the start.[12] Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates Pd(0) can circumvent this issue.
Q4: For Sonogashira couplings, what is Glaser coupling and how can I prevent it?
A4: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a diyne, which is an undesired side reaction in Sonogashira couplings.[4] This reaction is typically promoted by a copper co-catalyst in the presence of an oxidant like oxygen.[13] To prevent it, you should rigorously exclude air from your reaction by using an inert atmosphere.[4] Alternatively, you can use a copper-free Sonogashira protocol, which has been specifically developed to avoid this side reaction.[4][13]
Q5: Are there any additives that can suppress homocoupling?
A5: In some cases, the addition of a mild reducing agent has been shown to suppress homocoupling. For instance, potassium formate has been used to minimize the concentration of free Pd(II) in the reaction mixture, thereby disfavoring the homocoupling pathway without significantly interfering with the main catalytic cycle.[2][14]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Homocoupling
This protocol is a general starting point and may require optimization for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base such as powdered K₃PO₄ (2.0–3.0 equiv.).[3][10]
-
Inerting the System: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure the complete removal of oxygen.[3]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[3][5]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The solvent should be sparged with an inert gas for at least 15-20 minutes prior to use.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. books.lucp.net [books.lucp.net]
- 8. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
enhancing the stability of 1-Bromo-4-(isopropylsulfinyl)benzene during reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on enhancing the stability of 1-Bromo-4-(isopropylsulfinyl)benzene during chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on its stability and potential side reactions.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Question: I am experiencing low to no yield in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in cross-coupling reactions with this substrate can often be attributed to catalyst inhibition or decomposition of the starting material. The sulfinyl group can pose challenges. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | The lone pair of electrons on the sulfoxide oxygen can coordinate to the palladium center, leading to catalyst deactivation. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to shield the metal center. Consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Substrate Degradation | Under acidic or high-temperature conditions, the sulfoxide may undergo side reactions. Ensure the reaction is performed under neutral or basic conditions. Optimize the temperature to the lowest effective level. |
| Poor Reagent Quality | Impurities in solvents, reagents, or starting material can negatively impact the reaction. Use freshly purified or high-purity reagents and anhydrous, degassed solvents. |
| Inefficient Oxidative Addition | The electron-donating nature of the isopropylsulfinyl group can make the C-Br bond less reactive towards oxidative addition. Use a more reactive palladium precatalyst or a ligand that promotes this step. |
Issue 2: Formation of Unexpected Side Products
Question: I am observing unexpected impurities in my reaction mixture. What are the likely side reactions of this compound?
Answer: The sulfoxide functional group is susceptible to several side reactions, particularly under certain reaction conditions. The most common degradation pathways are outlined below.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Summary of Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Conditions | Potential Product(s) | Mitigation Strategy |
| Oxidation | Presence of oxidizing agents (e.g., peroxides, peracids). | 1-Bromo-4-(isopropylsulfonyl)benzene.[1][2] | Avoid excess oxidizing agents. Use selective oxidation conditions if preparing the sulfoxide.[3] |
| Reduction | Presence of reducing agents (e.g., certain metal hydrides, phosphines).[4][5] | 1-Bromo-4-(isopropylsulfanyl)benzene. | Avoid strong reducing agents during the reaction and workup. |
| Pummerer Rearrangement | Acidic conditions, especially in the presence of anhydrides (e.g., acetic anhydride).[6][7] | α-Acyloxythioether derivatives. | Maintain neutral or basic pH. Avoid acidic reagents and solvents. |
| Thermal Elimination | High temperatures. | Alkenes and sulfenic acids. | Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep the container tightly sealed to avoid moisture absorption.
Q2: Can I use strong acids or bases in reactions involving this compound?
A2: Caution should be exercised when using strong acids or bases. Strong acids can promote the Pummerer rearrangement, especially in the presence of any residual anhydrides.[6][7] While the sulfoxide group is generally more stable to bases than to acids, strong bases could potentially lead to other unforeseen side reactions. It is recommended to use mild bases whenever possible.
Q3: Is this compound sensitive to light?
Q4: How can I monitor the stability of this compound during a reaction?
A4: The stability can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A stability-indicating HPLC method would be able to separate the starting material from its potential degradation products (sulfide, sulfone, and Pummerer rearrangement products).[8][9]
Q5: What are the expected degradation products I should look for when developing a stability-indicating analytical method?
A5: The primary degradation products to monitor for are the corresponding sulfide (1-Bromo-4-(isopropylsulfanyl)benzene) from reduction, the sulfone (1-Bromo-4-(isopropylsulfonyl)benzene) from oxidation, and potential products from the Pummerer rearrangement if acidic conditions are employed.[1][4][6]
Experimental Protocols
The following are adapted general protocols for common cross-coupling reactions. Given the potential for catalyst inhibition by the sulfoxide, the use of specialized ligands is often recommended.
Protocol 1: Adapted General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for aryl bromides with potentially coordinating groups and aims to minimize side reactions.[10]
Reaction Scheme: Br-Ar-S(O)R' + R''-B(OH)₂ --(Pd catalyst, base)--> R''-Ar-S(O)R'
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Adapted General Procedure for Heck Reaction
This protocol is a general guideline for the Heck reaction of aryl bromides.[11][12]
Reaction Scheme: Br-Ar-S(O)R' + Olefin --(Pd catalyst, base)--> Olefin-Ar-S(O)R'
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Seal the flask and purge with an inert gas.
-
Add anhydrous DMF, the alkene (1.2 equiv.), and triethylamine (1.5 equiv.) via syringe.
-
Heat the mixture to 100-120 °C with vigorous stirring for 8-24 hours, monitoring by TLC.
-
After cooling, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Adapted General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl bromides.[13][14][15]
Reaction Scheme: Br-Ar-S(O)R' + R''₂NH --(Pd catalyst, base)--> R''₂N-Ar-S(O)R'
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine (1.2 equiv.) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, perform an aqueous workup and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 3. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Sulfoxides [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. odinity.com [odinity.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-(isopropylsulfinyl)benzene and 1-Iodo-4-(isopropylsulfinyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Bromo-4-(isopropylsulfinyl)benzene and 1-Iodo-4-(isopropylsulfinyl)benzene in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The selection of the aryl halide is a critical parameter in the strategic design of synthetic routes for novel therapeutics and functional materials. This document outlines the fundamental principles governing the reactivity of these two substrates and provides generalized experimental protocols for their application in common cross-coupling transformations.
Core Physicochemical Properties and Reactivity Principles
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, which facilitates the oxidative addition of the palladium catalyst to the aryl halide, a step that is often rate-determining in the catalytic cycle. Consequently, aryl iodides are generally more reactive than aryl bromides.
The presence of the isopropylsulfinyl group at the para-position also significantly influences the reactivity of the benzene ring. The sulfinyl group is known to be electron-withdrawing, which is expected to accelerate the rate of oxidative addition by rendering the ipso-carbon more electrophilic.
| Property | This compound | 1-Iodo-4-(isopropylsulfinyl)benzene |
| Molecular Formula | C₉H₁₁BrOS | C₉H₁₁IOS |
| CAS Number | 363136-59-8[1] | Not available |
| Reactivity Trend | Less reactive | More reactive |
| C-X Bond Energy | Higher | Lower |
| Oxidative Addition Rate | Slower | Faster |
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Given the higher reactivity of the C-I bond, 1-iodo-4-(isopropylsulfinyl)benzene is expected to undergo Suzuki-Miyaura coupling more readily than its bromo-counterpart.
| Feature | This compound | 1-Iodo-4-(isopropylsulfinyl)benzene |
| Expected Reaction Time | Longer | Shorter |
| Expected Reaction Temp. | Higher | Lower |
| Expected Yield | Good to Excellent | Excellent |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for a comparative study of the two title compounds.
Materials:
-
This compound or 1-Iodo-4-(isopropylsulfinyl)benzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of K₂CO₃ (2 mL).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By running parallel reactions and analyzing the consumption of starting material and formation of product over time, a direct comparison of the reactivity can be established.
Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the increased reactivity of the C-I bond in 1-iodo-4-(isopropylsulfinyl)benzene is expected to lead to more efficient amination reactions.
| Feature | This compound | 1-Iodo-4-(isopropylsulfinyl)benzene |
| Expected Reaction Time | Longer | Shorter |
| Expected Reaction Temp. | Higher | Lower |
| Expected Yield | Good to Excellent | Excellent |
Experimental Protocol: Comparative Buchwald-Hartwig Amination
Materials:
-
This compound or 1-Iodo-4-(isopropylsulfinyl)benzene
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add the aryl halide (1.0 mmol) and toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The general reactivity trend of aryl halides (I > Br) also holds for this reaction. Therefore, 1-iodo-4-(isopropylsulfinyl)benzene is anticipated to be the more reactive substrate.
| Feature | This compound | 1-Iodo-4-(isopropylsulfinyl)benzene |
| Expected Reaction Time | Longer | Shorter |
| Expected Reaction Temp. | Higher | Lower |
| Expected Yield | Moderate to Good | Good to Excellent |
Experimental Protocol: Comparative Heck Reaction
Materials:
-
This compound or 1-Iodo-4-(isopropylsulfinyl)benzene
-
Alkene (e.g., styrene or an acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile or DMF (anhydrous and degassed)
Procedure:
-
To a sealed tube, add the aryl halide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol).
-
Add degassed solvent (5 mL).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic cycle of the Heck reaction.
Synthesis of Starting Materials
The synthesis of this compound and 1-iodo-4-(isopropylsulfinyl)benzene typically involves a two-step process starting from the corresponding 4-halothiophenol.
General synthetic route to target compounds.
Experimental Protocol: General Synthesis
Step 1: Synthesis of 1-Halo-4-(isopropylthio)benzene
-
Dissolve 4-halothiophenol (1.0 equiv) in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) (1.1 equiv) and stir for 30 minutes at room temperature.
-
Add 2-iodopropane (1.2 equiv) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Step 2: Synthesis of 1-Halo-4-(isopropylsulfinyl)benzene
-
Dissolve the 1-halo-4-(isopropylthio)benzene (1.0 equiv) in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), ~77%, 1.0-1.1 equiv) in the same solvent dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting sulfoxide by column chromatography or recrystallization.
Conclusion
In palladium-catalyzed cross-coupling reactions, 1-iodo-4-(isopropylsulfinyl)benzene is expected to be a more reactive substrate than this compound. This heightened reactivity is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step. This allows for the use of milder reaction conditions, potentially lower catalyst loadings, and shorter reaction times when employing the iodo-analogue. The choice between the bromo and iodo derivatives will therefore depend on the specific requirements of the synthetic route, including the sensitivity of other functional groups present in the molecule and economic considerations. For challenging couplings or when mild conditions are paramount, the iodo-substituted compound would be the preferred starting material.
References
Validating the Structure of 1-Bromo-4-(isopropylsulfinyl)benzene Derivatives: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 1-Bromo-4-(isopropylsulfinyl)benzene and its derivatives. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this guide utilizes a comparative approach, referencing data from the closely related precursor, 1-Bromo-4-isopropylsulfanyl-benzene, and the analogous compound, 1-Bromo-4-propylbenzene. This guide will detail the expected spectral characteristics and provide supporting experimental protocols to aid in the structural elucidation of this class of compounds.
Comparative Spectroscopic Data Analysis
The structural validation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below is a comparison of the expected ¹H and ¹³C NMR data for this compound with the available data for the analogous compound 1-Bromo-4-propylbenzene.
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Assignment | This compound (Predicted) | 1-Bromo-4-propylbenzene (Experimental) [1][2] |
| Aromatic Protons (ortho to Br) | Doublet, ~7.6 ppm | Doublet, 7.37 ppm |
| Aromatic Protons (ortho to Sulfinyl/Propyl) | Doublet, ~7.4 ppm | Doublet, 7.02 ppm |
| Isopropyl CH / Propyl CH₂ (benzylic) | Septet, ~3.0 ppm | Triplet, 2.52 ppm |
| Isopropyl CH₃ / Propyl CH₂ | Doublet, ~1.2 ppm | Sextet, 1.60 ppm |
| Propyl CH₃ | - | Triplet, 0.91 ppm |
| Solvent: CDCl₃, Reference: TMS |
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted) | 1-Bromo-4-propylbenzene (Experimental) [3] |
| C-Br | ~122 ppm | 119.9 ppm |
| C-S(O) / C-C₃H₇ | ~145 ppm | 140.9 ppm |
| Aromatic CH (ortho to Br) | ~132 ppm | 131.4 ppm |
| Aromatic CH (ortho to S(O)/C₃H₇) | ~125 ppm | 130.2 ppm |
| Isopropyl CH / Propyl CH₂ (benzylic) | ~54 ppm | 37.9 ppm |
| Isopropyl CH₃ / Propyl CH₂ | ~16 ppm | 24.4 ppm |
| Propyl CH₃ | - | 13.8 ppm |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The key feature to distinguish this compound from its thioether precursor is the strong absorption band corresponding to the S=O stretch.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data for Aryl Sulfoxides |
| S=O | Stretch | 1040 - 1060 | 1030-1060[1] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | 3000-3100[4] |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | 2850-3000[4] |
| C=C (Aromatic) | Stretch | 1450 - 1600 | 1450-1600[4] |
| C-Br | Stretch | 500 - 600 | 500-600 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (relative to ¹⁹Br) | Expected Fragmentation Pattern | Reference Data for 1-Bromo-4-propylbenzene [5][6] |
| [M]⁺ | 246 | Molecular ion peak with a corresponding M+2 peak at m/z 248. | [M]⁺ at m/z 198 and [M+2]⁺ at m/z 200. |
| [M-CH₃]⁺ | 231 | Loss of a methyl group. | [M-C₂H₅]⁺ at m/z 169/171. |
| [M-C₃H₇]⁺ | 203 | Loss of the isopropyl group. | [M-C₃H₇]⁺ at m/z 119. |
| [C₆H₄BrSOH]⁺ | 203 | Rearrangement and fragmentation. | - |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation. | [C₆H₅]⁺ at m/z 77 (loss of Br). |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
Spectrometer Setup: Acquire the spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a few milligrams of the solid sample in a small amount of a volatile solvent (e.g., methylene chloride or acetone).
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample (typically sub-milligram) into the mass spectrometer via a direct insertion probe.
-
Vaporization: Gently heat the probe to vaporize the sample into the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives using the described spectroscopic techniques.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. 1-BroMo-4-isopropylsulfanyl-benzene(70398-89-9) 1H NMR spectrum [chemicalbook.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Bromo-4-isopropylbenzene | C9H11Br | CID 11462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
performance comparison of 1-Bromo-4-(isopropylsulfinyl)benzene with other arylating agents
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical and materials science, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Arylating agents are fundamental building blocks in this endeavor, with their performance directly impacting the viability of synthetic routes. This guide provides a comprehensive performance comparison of 1-Bromo-4-(isopropylsulfinyl)benzene with other common arylating agents, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is an aryl bromide featuring an isopropylsulfinyl group, which imparts unique electronic and steric characteristics. The sulfoxide moiety is moderately electron-withdrawing and can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide will delve into its performance in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and compare it with alternative arylating agents such as aryl triflates and nonaflates.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance of this compound in key arylation reactions, benchmarked against common alternatives. The data for this compound is extrapolated from results obtained with structurally similar sulfur-containing and electron-deficient aryl bromides due to the limited availability of direct experimental data for this specific compound.
Table 1: Suzuki-Miyaura Coupling Performance
| Arylating Agent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 85-95 (Est.) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/H₂O/EtOH | 80 | 12 | ~95 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 80 | 16 | 92 |
| 4-(Trifluoromethyl)phenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination Performance
| Arylating Agent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 18-24 | 80-90 (Est.) |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 94 |
| 4-Bromoacetophenone | Aniline | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 |
| 4-Nitrophenyl nonaflate | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these procedures.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations of Experimental Workflows and Catalytic Cycles
To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.
A Comparative Guide to Sulfoxide vs. Sulfide-Containing Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organosulfur compounds are indispensable tools for the construction of complex molecular architectures. Among these, reagents containing sulfoxide and sulfide moieties stand out for their versatile reactivity and profound impact on synthetic strategies. This guide provides an objective comparison of the performance of sulfoxide- and sulfide-containing reagents in key organic transformations, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
I. Oxidation of Alcohols: A Head-to-Head Comparison of Swern and Corey-Kim Oxidations
The oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO), and the Corey-Kim oxidation, which employs dimethyl sulfide (DMS), are two prominent methods that leverage the reactivity of sulfur-containing reagents.
The Swern oxidation involves the activation of DMSO with an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, to form a highly reactive sulfonium species. This intermediate then reacts with the alcohol, and subsequent deprotonation by a hindered base, such as triethylamine, furnishes the corresponding carbonyl compound.[1][2][3]
The Corey-Kim oxidation , on the other hand, begins with the reaction of dimethyl sulfide with N-chlorosuccinimide (NCS) to generate an electrophilic sulfur species.[4][5][6] This species then activates the alcohol, which upon treatment with a base, is oxidized to the carbonyl compound.[4][5][6]
While both methods are powerful, they exhibit key differences in reaction conditions, substrate scope, and potential side reactions. The Swern oxidation is generally performed at very low temperatures (-78 °C) to control the stability of the reactive intermediates.[2][3] The Corey-Kim oxidation can often be conducted at slightly higher temperatures (around -25 °C), which can be more practical in some laboratory settings.[4] However, the Corey-Kim protocol is known to be less suitable for allylic and benzylic alcohols, which can be prone to conversion to the corresponding chlorides as a side reaction.[4][5][7]
Data Presentation: Oxidation of Various Alcohols
The following table summarizes a direct comparison of the yields obtained for the Swern and Corey-Kim oxidations of a range of alcohols, as reported in a study focused on developing odorless versions of these reactions.[8]
| Alcohol Substrate | Swern Oxidation Yield (%) | Corey-Kim Oxidation Yield (%) |
| 4-Methoxybenzyl alcohol | 98 | 95 |
| Cinnamyl alcohol | 94 | 92 |
| 1-Octanol | 92 | 90 |
| Cyclohexanol | 95 | 93 |
| Geraniol | 93 | 91 |
Experimental Protocols
Swern Oxidation of 4-Methoxybenzyl Alcohol [8]
To a solution of an odorless dimethyl sulfoxide equivalent (methyl 6-morpholinohexyl sulfoxide, 2.0 equiv.) in dichloromethane at -78 °C is added oxalyl chloride (1.5 equiv.) dropwise. After stirring for 30 minutes, a solution of 4-methoxybenzyl alcohol (1.0 equiv.) in dichloromethane is added. The reaction mixture is stirred for another 45 minutes, followed by the addition of triethylamine (5.0 equiv.). The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford 4-methoxybenzaldehyde.
Corey-Kim Oxidation of 4-Methoxybenzyl Alcohol [8]
To a stirred suspension of N-chlorosuccinimide (1.1 equiv.) in toluene at 0 °C is added an odorless dimethyl sulfide equivalent (methyl 6-morpholinohexyl sulfide, 1.1 equiv.). The mixture is cooled to -25 °C and stirred for 30 minutes. A solution of 4-methoxybenzyl alcohol (1.0 equiv.) in toluene is then added dropwise. After stirring for 2 hours at -25 °C, triethylamine (1.5 equiv.) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with dilute HCl, water, and brine, then dried over magnesium sulfate and concentrated to give 4-methoxybenzaldehyde.
Mandatory Visualization: Oxidation Workflows
Caption: Comparative workflows of Swern and Corey-Kim oxidations.
II. Sigmatropic Rearrangements: A Comparison of Thio-Claisen and Mislow-Evans Rearrangements
Sigmatropic rearrangements are powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The thio-Claisen rearrangement, involving an allyl vinyl sulfide, and the Mislow-Evans rearrangement, which proceeds through an allylic sulfoxide, are excellent examples of[9][9] and[9][10]-sigmatropic rearrangements, respectively.
The thio-Claisen rearrangement is a[9][9]-sigmatropic rearrangement of an allyl vinyl sulfide that leads to the formation of a γ,δ-unsaturated thiocarbonyl compound.[10][11] The reaction is typically thermally induced and proceeds through a concerted, cyclic transition state.[11]
The Mislow-Evans rearrangement is a[9][10]-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate ester.[12] This rearrangement is reversible, but the equilibrium can be driven forward by trapping the sulfenate ester with a thiophile, such as a phosphite, to yield an allylic alcohol. This rearrangement is highly stereospecific, allowing for the transfer of chirality from the sulfur atom to the carbon framework.
Data Presentation: A Conceptual Comparison
| Feature | Thio-Claisen Rearrangement (Sulfide) | Mislow-Evans Rearrangement (Sulfoxide) |
| Reagent Type | Allyl vinyl sulfide | Allylic sulfoxide |
| Sigmatropic Shift | [9][9] | [9][10] |
| Product | γ,δ-Unsaturated thiocarbonyl | Allylic alcohol (after trapping) |
| Key Transformation | C-C bond formation | C-O bond formation |
| Stereocontrol | Can be stereoselective | Highly stereospecific |
Experimental Protocols
Thio-Claisen Rearrangement of Allyl Vinyl Sulfide [13]
A solution of the desired allyl vinyl sulfide in an inert, high-boiling solvent such as chlorobenzene is heated to reflux.[13] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting γ,δ-unsaturated thiocarbonyl compound is purified by column chromatography.
Mislow-Evans Rearrangement of an Allylic Sulfoxide
A solution of the enantiomerically enriched allylic sulfoxide in a suitable solvent (e.g., methanol or trimethyl phosphite) is heated. The rearrangement to the sulfenate ester occurs, and the trapping agent (trimethyl phosphite) cleaves the S-O bond to form the corresponding allylic alcohol and a phosphorus-sulfur byproduct. The reaction mixture is then worked up to isolate the allylic alcohol, which is purified by chromatography.
Mandatory Visualization: Sigmatropic Rearrangement Pathways
Caption: Pathways of Thio-Claisen and Mislow-Evans rearrangements.
III. Palladium-Catalyzed Cross-Coupling: The Heck Reaction of Vinyl Sulfides and Vinyl Sulfoxides
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene. The electronic properties of the alkene component can significantly influence the reaction's efficiency. A comparative study of the Heck reaction with vinyl sulfides and vinyl sulfoxides provides valuable insights into the role of the sulfur oxidation state.
In a study by Doucet and Santelli, the reactivity of various aryl bromides with vinyl sulfides and phenyl vinyl sulfoxide was investigated in the presence of a palladium-tetraphosphine catalyst.[14]
Data Presentation: Heck Reaction Yields
The following table presents the yields for the Heck reaction of 4-bromoanisole with different vinyl sulfur compounds.[14]
| Vinyl Sulfur Compound | Product Yield (%) |
| Ethyl vinyl sulfide | 45 |
| tert-Butyl vinyl sulfide | 30 |
| Phenyl vinyl sulfide | 55 |
| Phenyl vinyl sulfoxide | 75 |
The data clearly indicates that the vinyl sulfoxide is more reactive than the corresponding vinyl sulfides in this specific Heck reaction, affording a higher yield of the arylated product.[14] The authors suggest that the oxidation state of the sulfur atom plays a key role, with the less electron-donating sulfoxide group leading to a more reactive alkene component.[14]
Experimental Protocol
General Procedure for the Heck Reaction of Aryl Bromides with Vinyl Sulfides/Sulfoxides [14]
A mixture of the aryl bromide (1 mmol), the vinyl sulfide or sulfoxide (1.2 mmol), palladium acetate (0.01 mmol), the tetraphosphine ligand (0.01 mmol), and cesium carbonate (2 mmol) in N,N-dimethylformamide (5 mL) is heated at 140 °C for the specified reaction time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is then purified by column chromatography on silica gel to give the desired product.
Mandatory Visualization: Logical Relationship in Heck Reactivity
Caption: Reactivity comparison in the Heck reaction.
IV. Conclusion
This comparative guide highlights the distinct yet complementary roles of sulfoxide- and sulfide-containing reagents in organic synthesis. In the realm of alcohol oxidation, both the Swern (sulfoxide) and Corey-Kim (sulfide) protocols are highly effective, with the choice often depending on the specific substrate and desired reaction conditions. For sigmatropic rearrangements, sulfides and sulfoxides participate in distinct[9][9] and[9][10] pathways, respectively, leading to different but equally valuable synthetic intermediates. In palladium-catalyzed cross-coupling, the oxidation state of the sulfur atom directly influences the reactivity of vinyl sulfur compounds.
Ultimately, the decision to employ a sulfoxide or a sulfide-containing reagent will be guided by the specific transformation, the desired outcome in terms of yield and stereoselectivity, and the overall synthetic strategy. A thorough understanding of the reactivity profiles of both classes of reagents empowers researchers to make informed decisions and devise more efficient and elegant synthetic routes.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 5. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Understanding the molecular mechanism of thio-Claisen rearrangeme...: Ingenta Connect [ingentaconnect.com]
- 10. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
A Comparative Guide to Confirming the Enantiomeric Purity of Chiral Sulfoxides Derived from 1-Bromo-4-(isopropylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral molecules, such as the sulfoxide 1-Bromo-4-(isopropylsulfinyl)benzene, a versatile intermediate in pharmaceutical synthesis. The spatial arrangement of the substituents around the stereogenic sulfur atom can lead to significantly different pharmacological and toxicological profiles for each enantiomer. Therefore, robust and accurate analytical methods are essential to quantify the enantiomeric excess (ee) of a given sample. This guide provides a comparative overview of the two primary techniques for this purpose: High-Performance Liquid Chromatography (HPLC) on chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.
Comparison of Analytical Methods
Chiral HPLC and NMR spectroscopy are powerful, complementary techniques for assessing enantiomeric purity. Chiral HPLC offers high-resolution separation of enantiomers, providing a direct measure of their relative concentrations. NMR spectroscopy, in the presence of a chiral solvating agent, induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.
The choice between these methods often depends on factors such as sample availability, the need for high-throughput screening, and the desired level of precision. While chiral HPLC is often considered the gold standard for its sensitivity and resolution, NMR offers a rapid, non-destructive alternative that does not require chromatographic separation.[1]
Quantitative Data Summary
| Method | Analytical Technique | Chiral Selector/Agent | Mobile Phase/Solvent | Analyte (Analogue) | Key Performance Metric(s) | Reference(s) |
| HPLC | Chiral Stationary Phase | Chiralpak AD-H | n-Hexane/Ethanol | Aryl Alkyl Sulfoxide | Resolution (Rs) > 2.0 | [2] |
| HPLC | Chiral Stationary Phase | Chiralcel OD-H | n-Hexane/Isopropanol | Aryl Alkyl Sulfoxide | Good enantioseparation | [2] |
| HPLC | Chiral Stationary Phase | Whelk-O1 (R,R) | Hexane/Isopropanol/Acetic Acid | Aryl Propionic Acids (similar interaction) | α = 2.1 | |
| NMR | Chiral Solvating Agent | (R)-BINOL | CDCl₃ | Amines (demonstrates principle) | ΔΔδ observed for enantiomers | [3][4][5][6] |
| NMR | Chiral Solvating Agent | Tetraaza Macrocycle | CDCl₃ | Thiohydantoin Derivatives | ΔΔδ up to 2.052 ppm | [7] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Principle: The enantiomers of the chiral sulfoxide exhibit different affinities for the chiral stationary phase, leading to different retention times and, consequently, their separation. The peak area of each enantiomer is proportional to its concentration.
Typical Protocol (adapted for this compound):
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a suitable starting point.[2]
-
Mobile Phase Preparation: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is commonly effective. A typical starting composition would be 90:10 (v/v) n-hexane:ethanol.[2] The composition can be optimized to achieve baseline separation.
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric purity of this compound by inducing diastereomeric differentiation with a chiral solvating agent.
Principle: A chiral solvating agent (CSA) forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8][9] This results in a different magnetic environment for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.
Typical Protocol (adapted for this compound):
-
Chiral Solvating Agent (CSA) Selection: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) is a commonly used and effective CSA for a wide range of chiral compounds.[3][4][5][6]
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add the chiral solvating agent (e.g., (R)-BINOL) in a molar ratio of 1:1 to 1:2 (analyte:CSA). The optimal ratio may need to be determined experimentally.
-
Gently shake the NMR tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of the minor enantiomer.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA. Protons close to the stereocenter are most likely to exhibit the largest chemical shift difference (Δδ).
-
Carefully integrate the corresponding signals for both enantiomers.
-
Calculate the enantiomeric excess (% ee) based on the integration values.
-
Workflow for Enantiomeric Purity Determination
References
- 1. hplc.eu [hplc.eu]
- 2. mdpi.com [mdpi.com]
- 3. minio.scielo.br [minio.scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 1-Bromo-4-(isopropylsulfinyl)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is critical for ensuring product quality, safety, and efficacy. 1-Bromo-4-(isopropylsulfinyl)benzene, as a key intermediate, requires robust analytical methods for its characterization and quantification. Cross-validation of these methods is essential to ensure the consistency and reliability of data, particularly when methods are transferred between laboratories or when different techniques are employed for the same analysis.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective chromatographic technique. It separates compounds based on their differential distribution between a stationary phase (within a column) and a liquid mobile phase. Quantification is achieved by measuring the absorbance of ultraviolet (UV) light by the analyte at a specific wavelength. Aromatic compounds like this compound are expected to possess a UV chromophore, making them suitable for HPLC-UV analysis.
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented to produce product ions. The monitoring of a specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix.[1] This makes LC-MS/MS particularly advantageous for the analysis of complex samples or when low detection limits are required.
Comparison of Quantitative Performance
The selection of an analytical method often involves a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the expected quantitative performance data for hypothetical HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on typical performance characteristics for similar compounds.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Linearity Range | 5 - 500 µg/mL | 1 - 1000 ng/mL | [2] |
| Limit of Detection (LOD) | ~500 ng/mL | ~0.2 ng/mL | [3][4] |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~0.5 ng/mL | [3][4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | [2][5] |
| Precision (% RSD) | |||
| - Intra-day | < 2.0% | < 5.0% | [6] |
| - Inter-day | < 3.0% | < 7.0% | [6] |
| Selectivity | Moderate; potential for interference from co-eluting, UV-absorbing impurities. | High; based on specific precursor-product ion transitions, minimizing matrix effects. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical assays. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.
Sample Preparation (for both methods)
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL. Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the test sample in the same solvent as the standard solutions to achieve a concentration within the validated range of the method. Filter the sample through a 0.22 µm syringe filter before injection.
HPLC-UV Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound, likely in the range of 220-250 nm.
-
Data Analysis: Quantification is performed by constructing a calibration curve of the peak area versus the concentration of the analyte.
LC-MS/MS Method Protocol
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecule [M+H]+ to a characteristic product ion. The specific mass-to-charge ratios would need to be determined by direct infusion of a standard solution.
-
Data Analysis: Quantification is achieved by creating a calibration curve of the analyte's peak area ratio to an internal standard (if used) versus its concentration.
Cross-Validation Workflow
A robust cross-validation strategy is essential to ensure that the data obtained from different analytical methods are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. HPLC-UV offers a cost-effective and robust solution for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification or for analyzing samples in complex matrices.
A thorough cross-validation as outlined is a critical step to ensure data integrity and consistency between these two methods. The choice between them will ultimately depend on the specific requirements of the study, including the need for high sensitivity and throughput versus considerations of cost and the availability of instrumentation. By implementing a rigorous cross-validation strategy, researchers can ensure the generation of reliable and accurate data for this compound, which is crucial for advancing drug development and manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
Navigating the Palladium Maze: A Comparative Guide to Catalysts for Coupling with 1-Bromo-4-(isopropylsulfinyl)benzene
For researchers, scientists, and drug development professionals, the efficient construction of complex molecules is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, yet substrates containing sulfur functional groups, such as 1-Bromo-4-(isopropylsulfinyl)benzene, present unique challenges due to potential catalyst inhibition. This guide provides a comparative overview of the efficacy of different palladium catalysts for coupling reactions with this substrate, supported by extrapolated experimental data from analogous systems, to facilitate catalyst selection and reaction optimization.
The isopropylsulfinyl group in this compound can act as a coordinating agent to the palladium center, potentially leading to catalyst deactivation and reduced reaction efficiency. The selection of an appropriate palladium precursor and, critically, a suitable ligand is essential to mitigate these effects and achieve high yields in coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Data Presentation: A Comparative Look at Catalyst Performance
While direct comparative studies on this compound are limited in publicly available literature, the following table summarizes the performance of various palladium catalysts in coupling reactions with structurally similar aryl bromides, particularly those containing sulfur moieties. This data serves as a valuable benchmark for catalyst selection.
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~90[1] | |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | 12 | ~92[1] | |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 8-24 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 2 | ~98 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 120 | 24 | ~85[1] |
Note: Yields are approximate and can vary based on the specific coupling partner and precise reaction conditions. The data presented is a compilation from various sources for structurally similar substrates and is intended for comparative purposes.[1]
Mandatory Visualization: Experimental Workflow and Catalytic Cycles
To visualize the experimental process and the underlying reaction mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential biological activity of 1-Bromo-4-(isopropylsulfinyl)benzene by examining the experimentally determined activities of structurally related compounds. Due to a lack of direct experimental data on the target compound, this analysis relies on structure-activity relationships (SAR) derived from analogs containing key structural motifs: a brominated phenyl ring, a sulfinyl group, and an isopropyl moiety. This guide aims to inform future research and hypothesis-driven testing for this compound.
Comparative Analysis of Biological Activity
The biological activities of compounds structurally related to this compound are summarized in Table 1. These compounds share one or more key structural features and have been evaluated for various biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.
| Compound Name/Class | Key Structural Features | Biological Activity | Experimental Model | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | 4-Bromophenyl sulfonyl | Antimicrobial (Gram-positive bacteria), Antifungal, Antioxidant | In vitro assays (MIC, DPPH, ABTS) | [1] |
| Aryl Sulfoxide Derivatives | Aryl sulfoxide | Monoacylglycerol Lipase (MAGL) Inhibition | In vitro enzyme inhibition assays | [2] |
| 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Bromophenyl, Alkylthio | Antimicrobial, Antifungal | In vitro serial dilution method | [3] |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Bromophenyl | Antibacterial (XDR pathogens) | Agar well diffusion, Broth dilution (MIC, MBC) | [4] |
| Nitrobenzofurazan derivatives with a sulfide group | Phenyl sulfide | Cytotoxic, Apoptosis-inducing | Eukaryotic cell lines | [5] |
| Phenolic derivatives (Thymol, Carvacrol) | Isopropylphenyl | Antimicrobial, Antibiofilm | In vitro planktonic and biofilm assays | [6] |
Structure-Activity Relationship Insights
The biological activity of the compared compounds suggests that the individual structural components of this compound—the bromophenyl group, the isopropyl group, and the sulfinyl group—all contribute to potential bioactivity.
-
The 4-Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring is a common feature in compounds exhibiting antimicrobial and antibacterial properties. For instance, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and N-(4-bromophenyl)furan-2-carboxamide both demonstrate activity against various bacterial strains.[1][4] This suggests that the 4-bromophenyl group in the target compound could confer similar antimicrobial potential.
-
The Sulfinyl and Related Sulfur Groups: The oxidation state of the sulfur atom appears to be crucial for certain biological activities. In studies of aryl sulfoxides as MAGL inhibitors, the sulfoxide was essential for activity, with the corresponding sulfide (thioether) and sulfone showing significantly reduced or abolished activity.[2] Conversely, some sulfide-containing compounds have shown cytotoxic effects.[5] The sulfinyl group in this compound is a key feature that may impart specific enzyme inhibitory or other biological activities.
-
The Isopropyl Group: While less directly correlated with a specific activity in the searched literature, the isopropyl group contributes to the lipophilicity of the molecule. This property can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. Phenolic compounds containing an isopropyl group, such as thymol and carvacrol, are known for their antimicrobial and antibiofilm activities.[6]
The combination of these three moieties in this compound presents a unique profile that warrants experimental investigation. The logical relationship for inferring its potential activity is depicted below.
Experimental Protocols
To empirically determine the biological activity of this compound, a tiered experimental approach is recommended. The following are detailed methodologies for key initial screening assays based on the activities observed in related compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum:
-
Streak the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate for 18-24 hours at 37°C.
-
Harvest several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in the appropriate broth medium to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cell lines.
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
A proposed workflow for the initial biological screening of this compound is illustrated in the following diagram.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, a comparative analysis of structurally related compounds provides a strong rationale for investigating its biological activities. The presence of the 4-bromophenyl moiety suggests potential antimicrobial properties, while the aryl sulfinyl group points towards possible enzyme inhibitory effects. The isopropyl group will influence the compound's physicochemical properties, which are critical for its biological interactions. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of this compound, which will be crucial in elucidating its therapeutic potential and advancing our understanding of the structure-activity relationships of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
mechanistic comparison of reactions involving aryl sulfoxides and aryl sulfones
A deep dive into the reactivity and synthetic applications of aryl sulfoxides and aryl sulfones, this guide offers a comparative analysis of two cornerstone reactions: the Pummerer rearrangement and the Julia-Kocienski olefination. We present a side-by-side look at their mechanisms, stereoselectivity, and practical applications, supported by experimental data and detailed protocols to inform synthetic strategy for researchers, scientists, and drug development professionals.
Aryl sulfoxides and aryl sulfones are two classes of organosulfur compounds that serve as versatile intermediates in organic synthesis. The subtle difference in the oxidation state of the sulfur atom—one oxygen atom in sulfoxides versus two in sulfones—imparts distinct electronic properties and reactivity, leading to divergent synthetic pathways. This guide explores the mechanistic nuances of reactions involving these functional groups, focusing on the Pummerer rearrangement for aryl sulfoxides and the Julia-Kocienski olefination for aryl sulfones as archetypal examples.
At a Glance: Key Differences in Reactivity
| Feature | Aryl Sulfoxides (Pummerer Rearrangement) | Aryl Sulfones (Julia-Kocienski Olefination) |
| Sulfur Oxidation State | +2 | +4 |
| Key Transformation | Rearrangement to an α-acyloxy thioether.[1][2][3][4] | Olefination of carbonyls to form alkenes.[5][6][7] |
| Nature of Intermediate | Electrophilic thionium ion.[1][2] | Nucleophilic carbanion stabilized by the sulfone.[5] |
| Typical Reagents | Acetic anhydride, TFAA, TMSOTf.[1] | Strong base (e.g., KHMDS, LDA), aldehyde/ketone.[5][8] |
| Primary Product | Functionalized sulfide. | Alkene.[7] |
| Stereocontrol | Can be achieved with chiral auxiliaries or specific reagents. | High E-selectivity is often observed, influenced by the sulfone, base, and solvent.[7][8] |
The Pummerer Rearrangement: Unlocking the Reactivity of Aryl Sulfoxides
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen.[2][4] In the presence of an activating agent, typically a carboxylic anhydride like acetic anhydride, the sulfoxide undergoes a rearrangement to form an α-acyloxy thioether.[1][2]
Mechanistic Pathway
The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, which generates an acyloxysulfonium ion. A base, such as the acetate ion byproduct, then abstracts an α-proton to form a sulfur ylide. Subsequent elimination of the acyloxy group and intramolecular rearrangement leads to the formation of a key electrophilic intermediate, a thionium ion. Finally, nucleophilic attack by the acyloxy group on the thionium ion affords the α-acyloxy thioether product.[1][2]
Caption: Mechanism of the Pummerer Rearrangement.
Stereoselectivity
Achieving stereocontrol in the Pummerer rearrangement can be challenging due to the formation of the achiral thionium ion intermediate. However, asymmetric Pummerer reactions have been developed using chiral sulfoxides, often with a chiral auxiliary attached to the sulfoxide, to induce facial selectivity in the nucleophilic attack on the thionium ion. The choice of activating agent and reaction conditions can also influence the degree of stereoselectivity.
The Julia-Kocienski Olefination: A Powerful Tool for Alkene Synthesis from Aryl Sulfones
In contrast to the electrophilic nature of the intermediate in the Pummerer rearrangement, the Julia-Kocienski olefination utilizes the ability of the sulfone group to stabilize an adjacent carbanion.[5] This reaction provides a highly efficient and often stereoselective method for the synthesis of alkenes from aryl sulfones and carbonyl compounds.[5][7]
Mechanistic Pathway
The reaction begins with the deprotonation of the α-carbon of the aryl sulfone with a strong base, such as potassium hexamethyldisilazide (KHMDS), to generate a sulfonyl-stabilized carbanion. This carbanion then adds to an aldehyde or ketone to form a β-alkoxy sulfone. In the modified Julia-Kocienski protocol, the use of specific heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones) facilitates a spontaneous Smiles rearrangement. This is followed by the elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene product.[5][8]
References
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. preprints.org [preprints.org]
- 7. Julia olefination - Wikipedia [en.wikipedia.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Benchmarking 1-Bromo-4-(isopropylsulfinyl)benzene in Standard Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected performance of 1-Bromo-4-(isopropylsulfinyl)benzene in four standard palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages data from structurally similar analogs to provide a performance benchmark. The analogs used for comparison include 1-Bromo-4-(methylsulfinyl)benzene, the non-sulfur counterpart 1-bromo-4-isopropylbenzene, and in some cases, the more reactive 1-iodo-4-(isopropylsulfinyl)benzene to illustrate reactivity trends.
The presence of the isopropylsulfinyl group introduces unique electronic and steric properties that can influence reactivity. The sulfoxide moiety is moderately electron-withdrawing, which can enhance the oxidative addition of the aryl bromide to the palladium catalyst. However, the sulfur atom also possesses a lone pair of electrons that can potentially coordinate to and deactivate the palladium catalyst, a common challenge with sulfur-containing substrates.[1][2] Careful selection of ligands and reaction conditions is therefore crucial for successful coupling.
Performance Comparison in Standard Coupling Reactions
The following tables summarize typical reaction conditions and yields for the coupling of aryl halides analogous to this compound. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3] For sulfoxide-containing aryl bromides, the use of bulky, electron-rich phosphine ligands is often recommended to mitigate catalyst deactivation.[4]
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(propylsulfanyl)benzene | Phenylboronic acid | PdCl₂(XPhos)₂ (2) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent |
| 1-bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | - | K₂CO₃ | H₂O/EtOH | 80 | 0.5 | 98[5] |
| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95[6] |
Table 2: Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8] The electron-withdrawing nature of the sulfoxide group in this compound is expected to facilitate the oxidative addition step.[2]
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-propylsulfanylbenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100-120 | 8-24 | High |
| 1-bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5) | - | Na₂CO₃ | DMA | 50 | 1 | 99.87[9] |
| Bromobenzene | Styrene | Pd/C | - | Na₂CO₃ | NMP | 150 | 3 | High |
Specific yield for this compound is not published; the table provides data for analogous reactions.
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] Copper(I) is often used as a co-catalyst, though copper-free protocols are also common.[10]
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Halide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[1] |
| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Benzene | RT | - | High |
| Aryl Bromides | Aryl/Alkyl Acetylenes | [DTBNpP] Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 2-24 | up to 97 |
Quantitative data for this compound is not available; the table shows general conditions and yields for similar substrates.
Table 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[8][11] The choice of ligand is critical, especially for potentially coordinating substrates like aryl sulfoxides.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High |
| 4-bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | Various | NaOtBu | Toluene | 100 | 24 | High |
| Bromobenzene | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | High |
Specific yields for this compound are not documented; the table presents data from analogous systems.
Experimental Protocols
The following are generalized experimental protocols for the four coupling reactions. These should serve as a starting point and may require optimization for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for a similar sulfur-containing aryl bromide.[3]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(XPhos)₂, 2 mol%) to the Schlenk flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction Protocol
This protocol is a general procedure for the Heck reaction of aryl bromides.[7]
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon).
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, the alkene (1.2 equiv.), and triethylamine (1.5 equiv.).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 8-24 hours, monitoring by TLC or GC-MS.[7]
-
Workup: After cooling, dilute with diethyl ether or ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This is a general protocol for a copper-co-catalyzed Sonogashira reaction.[1]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in THF (5 mL) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), copper(I) iodide (2.5 mol%), a base such as diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).[1]
-
Reaction: Stir the reaction at room temperature for 3 hours, or until completion as monitored by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of aryl bromides.[11]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the amine (1.2 equiv) followed by anhydrous toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of these reactions, the following diagrams illustrate a general experimental workflow and a simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnc.ir [ijnc.ir]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 1-Bromo-4-(isopropylsulfinyl)benzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for managing 1-Bromo-4-(isopropylsulfinyl)benzene, from initial handling to final disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following guidance is synthesized from data on structurally related compounds, including aromatic bromine compounds and sulfoxides. It is imperative to treat this chemical with caution and to handle it as potentially hazardous.
Immediate Safety and Handling Protocols
When working with this compound, a proactive approach to safety is critical. The following personal protective equipment (PPE) and handling procedures should be strictly adhered to.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should always be conducted before beginning work. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile, should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Location: All weighing and transfer operations should be performed within a chemical fume hood.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers of the chemical to prevent the spread of potential spills.
-
Avoidance of Contaminants: Keep the compound away from strong oxidizing agents.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Operational and Disposal Plan
A systematic plan for the entire lifecycle of the chemical in the laboratory minimizes risk and ensures compliance with safety regulations.
Chemical Lifecycle Management
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Store the chemical in a cool, dry, well-ventilated area, away from incompatible materials.
-
In-Use: Clearly label all secondary containers. When not in use, ensure all containers are tightly sealed.
-
Disposal: this compound and any contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container for halogenated organic waste.[1]
-
Container Management: Do not overfill waste containers; they should be filled to no more than three-quarters of their capacity.[1]
-
Waste Pickup: Follow your institution's procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for collection.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information extrapolated from related compounds.
| Property | Value/Information | Source |
| Hazards | May cause skin and eye irritation. Potential for aquatic toxicity. | General observations from related compounds |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | General recommendation for chemical storage |
| Incompatibilities | Strong oxidizing agents. | General recommendation for similar compounds |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Standard practice for chemical waste |
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
